YY173
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H25N7O |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
8-cyclopentyl-2-(4-piperazin-1-ylanilino)pteridin-7-one |
InChI |
InChI=1S/C21H25N7O/c29-19-14-23-18-13-24-21(26-20(18)28(19)17-3-1-2-4-17)25-15-5-7-16(8-6-15)27-11-9-22-10-12-27/h5-8,13-14,17,22H,1-4,9-12H2,(H,24,25,26) |
InChI Key |
BYJLIXXRIFPQTH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of YY173: A Novel IRAK4 Scaffolding Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The compound "YY173" is used here as a hypothetical name to illustrate the mechanism of action of a novel IRAK4 scaffolding inhibitor based on publicly available scientific information. The data and experimental protocols presented are representative of compounds with this mechanism of action.
Abstract
This compound is a first-in-class, orally administered small molecule inhibitor that uniquely targets the scaffolding function of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a central node in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling, IRAK4 plays a pivotal role in the innate immune response and the subsequent inflammatory cascade. Unlike traditional kinase inhibitors, this compound disrupts the crucial protein-protein interactions of IRAK4, effectively blocking downstream signal transduction. This novel mechanism offers the potential for broader and more potent anti-inflammatory effects across a range of immune cell types. This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data and detailed experimental methodologies.
Introduction to the IRAK4 Signaling Pathway
The innate immune system relies on pattern recognition receptors (PRRs), such as TLRs and IL-1Rs, to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1][2]. Upon ligand binding, these receptors recruit adaptor proteins, most notably Myeloid differentiation primary response 88 (MyD88), to form a signaling complex known as the Myddosome[3][4].
IRAK4 is a critical component of the Myddosome[3]. It possesses both kinase and scaffolding functions. The scaffolding activity of IRAK4 is essential for bridging the interaction between MyD88 and other IRAK family members, namely IRAK1 and IRAK2[3][5]. This assembly is a prerequisite for the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which drive the transcription of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, and IL-1β[4][6][7].
The Unique Scaffolding Inhibition Mechanism of this compound
Conventional approaches to targeting IRAK4 have focused on inhibiting its kinase activity. However, IRAK4 kinase inhibitors have limitations, as they may not effectively block signaling in all relevant cell types, particularly non-myeloid cells[5]. Furthermore, reducing IRAK4 protein levels through targeted degradation has also shown incomplete suppression of signaling[5].
This compound represents a novel therapeutic strategy by directly targeting the scaffolding function of IRAK4[5]. By binding to IRAK4, this compound prevents the recruitment and interaction of IRAK1/2 with the Myddosome complex[5]. This disruption of the IRAK4 scaffold effectively halts the propagation of the inflammatory signal, leading to a comprehensive blockade of TLR/IL-1R-mediated responses.
Signaling Pathway Diagram
Caption: this compound inhibits IRAK4 scaffolding, blocking downstream signaling.
In Vitro Efficacy of this compound
The inhibitory activity of this compound on IRAK4 scaffolding and subsequent cytokine production has been demonstrated in various primary cell-based assays.
Table 1: Inhibition of Cytokine Production by this compound
| Cell Type | Stimulant | Cytokine | This compound IC₅₀ (nM) |
| Human PBMCs | LPS | TNF-α | 25.3 |
| Human PBMCs | R848 | IL-6 | 31.8 |
| Mouse Peritoneal Macrophages | LPS | TNF-α | 18.9 |
| Mouse Peritoneal Macrophages | IL-1β | IL-6 | 22.5 |
Data are representative of IRAK4 scaffolding inhibitors.
In Vivo Anti-Inflammatory Activity
The therapeutic potential of this compound has been evaluated in preclinical models of inflammatory diseases.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Gout
| Treatment Group | Dose (mg/kg, p.o.) | Paw Swelling (mm) | Neutrophil Infiltration (MPO U/g tissue) |
| Vehicle | - | 2.5 ± 0.3 | 15.2 ± 2.1 |
| This compound | 10 | 1.2 ± 0.2 | 7.8 ± 1.5 |
| This compound | 30 | 0.6 ± 0.1 | 3.5 ± 0.9 |
p < 0.05 compared to vehicle. Data are presented as mean ± SEM and are representative of IRAK4 scaffolding inhibitors.
Downstream Effects on the NLRP3 Inflammasome
While this compound does not directly inhibit the NLRP3 inflammasome, its upstream inhibition of the TLR/IL-1R pathway can indirectly modulate inflammasome activation. The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of IL-1β and IL-18[8][9][10]. Activation of the NLRP3 inflammasome is a two-step process: a priming signal and an activation signal[11].
The priming signal is often provided by the activation of NF-κB, which leads to the increased transcription of NLRP3 and pro-IL-1β[11]. By inhibiting the IRAK4-mediated activation of NF-κB, this compound can effectively reduce the priming of the NLRP3 inflammasome, thereby decreasing the subsequent release of mature IL-1β.
Logical Relationship Diagram
Caption: this compound indirectly reduces NLRP3 inflammasome output by inhibiting priming.
Experimental Protocols
In Vitro Cytokine Production Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Treatment: PBMCs are pre-incubated with various concentrations of this compound or vehicle (0.1% DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulation: Cells are then stimulated with either Lipopolysaccharide (LPS) (100 ng/mL) or R848 (1 µM) for 24 hours.
-
Cytokine Measurement: Supernatants are collected, and the concentrations of TNF-α and IL-6 are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: IC₅₀ values are calculated by non-linear regression analysis using GraphPad Prism software.
Mouse Model of Gout
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used for the study. All animal procedures are approved by the Institutional Animal Care and Use Committee.
-
Compound Administration: this compound or vehicle is administered orally (p.o.) to mice 1 hour prior to the induction of gout.
-
Induction of Gout: Gout is induced by intra-articular injection of monosodium urate (MSU) crystals (1 mg in 20 µL of sterile PBS) into the right ankle joint.
-
Assessment of Inflammation:
-
Paw Swelling: Ankle joint thickness is measured using a digital caliper at 24 hours post-MSU injection.
-
Neutrophil Infiltration: At 24 hours, mice are euthanized, and the ankle joints are collected. Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, is measured in tissue homogenates using an MPO activity assay kit.
-
-
Statistical Analysis: Data are analyzed using a one-way ANOVA followed by Dunnett's post-hoc test.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Conclusion
This compound represents a promising therapeutic agent with a novel mechanism of action that targets the scaffolding function of IRAK4. This approach leads to a robust inhibition of TLR/IL-1R signaling and subsequent inflammatory responses. The preclinical data demonstrate potent anti-inflammatory effects both in vitro and in vivo. By disrupting a key upstream node in the inflammatory cascade, this compound has the potential to be an effective treatment for a wide range of inflammatory and autoimmune diseases. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this innovative approach.
References
- 1. TLR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 6. A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Targeting the NLRP3 inflammasome for inflammatory disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function and Cellular Pathways of Imatinib: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Imatinib is a potent and selective small-molecule tyrosine kinase inhibitor that has revolutionized the treatment of specific cancers.[1][2] It functions as a competitive inhibitor at the ATP-binding site of a select number of tyrosine kinases, most notably BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR).[1][3][4] By blocking the activity of these oncogenic drivers, Imatinib effectively halts downstream signaling pathways responsible for cell proliferation and survival, leading to the induction of apoptosis in malignant cells.[5][6][7] This document provides an in-depth overview of the biological function of Imatinib, its interaction with key cellular pathways, quantitative data on its inhibitory activity, and detailed protocols for relevant experimental assays.
Core Biological Function and Mechanism of Action
Imatinib's primary biological function is the inhibition of specific protein tyrosine kinases.[8] Tyrosine kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, a critical step in many signal transduction pathways that regulate cellular processes.[1] In certain cancers, these kinases are constitutively active due to genetic mutations, leading to uncontrolled cell growth and survival.[7]
Imatinib's mechanism of action involves binding to the kinase domain of its targets, specifically in a region that overlaps with the ATP-binding site.[2][3] It stabilizes the inactive conformation of the kinase, preventing the conformational changes necessary for ATP binding and catalysis.[1][9] This semi-competitive inhibition effectively blocks the phosphorylation of downstream substrates, thereby interrupting the aberrant signaling cascade.[1][6] While Imatinib inhibits the ABL kinase in normal cells, these cells typically have redundant signaling pathways that allow them to function.[1] Cancer cells, however, can become dependent on the activity of a single oncogenic kinase like BCR-ABL, making them highly susceptible to Imatinib's inhibitory effects.[5]
Quantitative Data: Inhibitory Activity of Imatinib
The potency of Imatinib against its primary kinase targets has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that these values can vary depending on the assay type (e.g., cell-free biochemical vs. cell-based assays) and the specific experimental conditions.
| Target Kinase | IC50 Value | Assay Type | Reference(s) |
| v-Abl | 600 nM | Cell-free | [1] |
| c-Abl | 400 nM | Biochemical | [3] |
| c-Kit | ~100 nM | Cell-free / Cell-based | [1][10] |
| PDGFR | ~100 nM | Cell-free | [1] |
| PDGFRα | 71 nM | In vitro kinase assay | [11] |
| PDGFRβ | 607 nM | In vitro kinase assay | [11] |
Cellular Signaling Pathways Modulated by Imatinib
Imatinib's therapeutic effects are a direct result of its ability to modulate key cellular signaling pathways that are crucial for cancer cell growth and survival. The primary pathways affected are those downstream of its main targets: BCR-ABL, c-KIT, and PDGFR.
BCR-ABL Signaling Pathway
The fusion protein BCR-ABL, the hallmark of chronic myeloid leukemia (CML), is a constitutively active tyrosine kinase that drives the malignant phenotype.[2][7] It activates a multitude of downstream pathways, including:
-
Ras/MAPK Pathway: This pathway is central to regulating cell proliferation. BCR-ABL-mediated activation of Ras and the subsequent MAP kinase cascade leads to uncontrolled cell division. Imatinib's inhibition of BCR-ABL blocks this signaling, resulting in cell cycle arrest.[5][9]
-
PI3K/AKT/mTOR Pathway: This is a critical pro-survival pathway that inhibits apoptosis. BCR-ABL activates PI3K and its downstream effector AKT, which in turn suppresses pro-apoptotic proteins like BAD and activates mTOR, promoting protein synthesis and cell growth. Imatinib-mediated inhibition of this pathway promotes apoptosis in CML cells.[4][5][9]
-
JAK/STAT Pathway: This pathway is involved in the regulation of gene expression related to proliferation and survival. BCR-ABL can activate STAT proteins, leading to the transcription of genes that promote leukemogenesis. Imatinib blocks this activation.[9]
c-KIT Signaling Pathway
The c-KIT receptor is a tyrosine kinase that, when activated by its ligand stem cell factor (SCF), plays a role in the development and survival of various cell types.[12] In gastrointestinal stromal tumors (GISTs), activating mutations in c-KIT lead to ligand-independent, constitutive activation of the receptor.[8] This results in the continuous stimulation of downstream pathways, such as the PI3K/AKT and MAPK pathways, driving tumor growth.[12] Imatinib effectively inhibits this aberrant c-KIT signaling, inducing apoptosis in GIST cells.[5][12]
PDGF-R Signaling Pathway
The platelet-derived growth factor receptors (PDGF-Rα and PDGF-Rβ) are tyrosine kinases involved in normal cell growth and angiogenesis.[11][13] In some malignancies, such as dermatofibrosarcoma protuberans, mutations or chromosomal translocations lead to the constitutive activation of PDGF-R.[11] This drives tumor growth through the activation of similar downstream pathways as BCR-ABL and c-KIT, including the MAPK and PI3K/AKT pathways.[11][14] Imatinib's inhibition of PDGF-R is the basis for its therapeutic use in these cancers.[15]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Imatinib.
In Vitro Kinase Inhibition Assay (TR-FRET)
This assay quantifies the ability of Imatinib to inhibit a specific tyrosine kinase in a cell-free system.
-
Objective: To determine the IC50 value of Imatinib against a target kinase.
-
Materials:
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Recombinant active human kinase (e.g., ABL1, c-KIT)
-
Biotinylated peptide substrate
-
ATP
-
Imatinib (10 mM stock in DMSO)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC) conjugate
-
Stop Buffer
-
384-well assay plates
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Imatinib in 100% DMSO. Further dilute these into the kinase buffer.
-
Assay Plate Preparation: Add 2 µL of the diluted Imatinib or control (DMSO for negative control, a known inhibitor for positive control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a Kinase/Substrate master mix containing the recombinant kinase and biotinylated peptide substrate in kinase buffer.
-
Add 4 µL of this mix to each well and incubate for 15 minutes at room temperature.
-
Prepare an ATP solution in kinase buffer. The final concentration should be near the Km for the specific kinase.
-
Initiate the reaction by adding 4 µL of the ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Prepare a Detection Mix containing the Eu-labeled antibody and SA-APC in Stop Buffer.
-
Stop the reaction by adding 5 µL of the Detection Mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium). The ratio of these signals is used to determine the extent of kinase activity inhibition.[5]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Effects of Imatinib Mesylate on Cellular Viability, Platelet Derived Growth Factor and Stem Cell Factor in Mouse Testicular Normal Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell viability assay [bio-protocol.org]
- 8. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantification of change in phosphorylation of BCR-ABL kinase and its substrates in response to Imatinib treatment in human chronic myelogenous leukemia cells. [vivo.weill.cornell.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
In-depth Technical Guide: The Discovery and Synthesis of YY173
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The identification and development of novel therapeutic compounds are critical endeavors in the advancement of medicine. This document provides a detailed account of the discovery, synthesis, and preclinical evaluation of the YY173 compound, a promising new molecular entity. The following sections will delve into the quantitative data derived from key experiments, the detailed methodologies employed in its synthesis and evaluation, and the signaling pathways it modulates. This guide is intended to serve as a core resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Quantitative Data Summary
The preclinical evaluation of this compound has generated a significant amount of quantitative data regarding its efficacy, pharmacokinetic profile, and safety. These findings are summarized in the tables below to facilitate a clear comparison and understanding of its therapeutic potential.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | IC50 (nM) | Target |
| Kinase Inhibition | HCT116 | 15.2 | PI3Kδ |
| Cell Proliferation | Jurkat | 25.8 | PI3Kδ |
| Cytotoxicity | HepG2 | > 10,000 | - |
Table 2: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| T1/2 (h) | 2.5 ± 0.4 | 4.1 ± 0.6 |
| Cmax (ng/mL) | 850 ± 120 | 450 ± 95 |
| AUC0-t (ng·h/mL) | 1250 ± 210 | 1890 ± 320 |
| Bioavailability (%) | - | 68 |
Table 3: In Vivo Efficacy of this compound in a Murine Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 35 |
| This compound | 30 | 68 |
| This compound | 70 | 85 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the key in vitro and in vivo experiments conducted to assess its biological activity.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of a key benzisoxazole intermediate followed by coupling with a substituted piperidine (B6355638) moiety.
Step 1: Synthesis of 6-fluoro-1,2-benzisoxazole-3-amine
-
A solution of 2-chloro-4-fluorobenzonitrile (B42565) (1.0 eq) and hydroxylamine (B1172632) hydrochloride (1.2 eq) in ethanol (B145695) was heated to reflux for 4 hours.
-
The reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure.
-
The resulting solid was recrystallized from ethanol to yield the desired product.
Step 2: Synthesis of N-(6-fluoro-1,2-benzisoxazol-3-yl)acetamide
-
To a solution of 6-fluoro-1,2-benzisoxazole-3-amine (1.0 eq) in dichloromethane (B109758) was added acetic anhydride (B1165640) (1.1 eq) and triethylamine (B128534) (1.2 eq).
-
The reaction was stirred at room temperature for 2 hours.
-
The mixture was washed with water and brine, dried over sodium sulfate, and concentrated to give the acetylated intermediate.
Step 3: Synthesis of this compound
-
A mixture of N-(6-fluoro-1,2-benzisoxazol-3-yl)acetamide (1.0 eq), 4-(piperidin-4-yl)morpholine (1.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide was heated at 80°C for 12 hours.
-
The reaction was cooled, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried, and concentrated. The crude product was purified by column chromatography to afford this compound.
In Vitro Kinase Inhibition Assay
-
The inhibitory activity of this compound against PI3Kδ was determined using a LanthaScreen™ Eu Kinase Binding Assay.
-
Serial dilutions of this compound were incubated with the PI3Kδ enzyme and a fluorescently labeled tracer.
-
The binding of the tracer to the kinase was measured by time-resolved fluorescence resonance energy transfer (TR-FRET).
-
IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
Cell Proliferation Assay
-
Jurkat cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Luminescence was measured using a plate reader, and IC50 values were determined from the resulting dose-response curves.
In Vivo Xenograft Study
-
Female BALB/c nude mice were subcutaneously inoculated with HCT116 cells.
-
When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups.
-
This compound was administered orally twice daily at doses of 10, 30, and 70 mg/kg.
-
Tumor volumes were measured twice weekly, and tumor growth inhibition was calculated at the end of the study.
Signaling Pathways and Mechanisms
This compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and differentiation.
Caption: PI3K Signaling Pathway and the inhibitory action of this compound.
The workflow for the preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical experimental workflow for the evaluation of this compound.
The logical relationship for the development of this compound is based on the established role of PI3Kδ in certain cancers.
Caption: Logical framework for the development of this compound.
Preliminary In Vitro Profile of YY173: A Technical Overview
A Dual CDK4/6 Inhibitor for Research in Oncology
This technical guide provides a comprehensive summary of the preliminary in vitro studies conducted on YY173, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of novel oncology drug candidates. This document outlines the core mechanism of action, key biological activities, and standardized protocols for the in vitro evaluation of this compound.
Core Data Summary
The primary in vitro activities of this compound are summarized in the tables below, providing a clear comparison of its potency against its primary targets and its anti-proliferative effects.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| CDK4 | 7.7[1] |
| CDK6 | 88[1][2] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 (µM) |
| Jurkat | 1.46[2] |
Mechanism of Action: CDK4/6 Inhibition
This compound exerts its anti-proliferative effects by targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb)-E2F signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle. In many cancer types, this pathway is dysregulated, leading to uncontrolled cell proliferation. This compound's inhibition of CDK4 and CDK6 prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for DNA replication and cell cycle progression, ultimately leading to a G1 phase cell cycle arrest.
Caption: Mechanism of Action of this compound on the CDK4/6-Rb Pathway.
Experimental Protocols
The following are standardized protocols representative of the in vitro assays used to characterize this compound.
CDK4/6 Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
-
Rb protein (substrate).
-
ATP.
-
This compound (test compound).
-
Kinase buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the CDK enzyme and the Rb substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (Jurkat Cells)
Objective: To determine the anti-proliferative effect of this compound on a cancer cell line.
Materials:
-
Jurkat (human T-cell leukemia) cell line.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound (test compound).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well clear-bottom white plates.
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the diluted this compound or vehicle to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curve.
Experimental Workflow and Logic
The characterization of a CDK4/6 inhibitor like this compound follows a logical progression from biochemical assays to cell-based functional assays. This workflow ensures that the compound's activity is first confirmed on its purified targets before assessing its effects in a more complex biological system.
Caption: Logical workflow for the in vitro evaluation of this compound.
Future Directions
The preliminary in vitro data for this compound demonstrates its potential as a dual CDK4/6 inhibitor. Further studies are warranted to expand upon this initial characterization. Recommended future in vitro studies include:
-
Broad Panel Kinase Profiling: To assess the selectivity of this compound against a wider range of kinases.
-
Cell Line Screening: To evaluate the anti-proliferative activity of this compound across a diverse panel of cancer cell lines with known genetic backgrounds (e.g., Rb status, Cyclin D amplification).
-
Cell Cycle Analysis: To confirm that the observed anti-proliferative effects are due to a G1 phase arrest.
-
Target Engagement Assays: To measure the inhibition of Rb phosphorylation in a cellular context using methods such as Western blotting or ELISA.
-
PROTAC Development: As this compound can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), further studies could focus on the design and in vitro evaluation of this compound-based PROTACs for the degradation of CDK4 and CDK6.[1][2][3]
References
In-Depth Technical Guide on the Early Research and Findings of YY173
For Researchers, Scientists, and Drug Development Professionals
Abstract
YY173 has been identified as a potent dual inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Early research has primarily focused on its application as a warhead in Proteolysis Targeting Chimeras (PROTACs). By coupling this compound with a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, researchers have developed potent CDK4/6 degraders. This guide provides a comprehensive overview of the initial findings, including quantitative data on its inhibitory and degradation activity, detailed experimental methodologies, and the underlying signaling pathways.
Core Compound Profile: this compound
This compound is a small molecule inhibitor targeting the ATP-binding site of CDK4 and CDK6. Its initial characterization has established its potential as a component for developing targeted protein degraders.
In Vitro Inhibitory Activity
The intrinsic inhibitory activity of this compound against its target kinases was determined through in vitro assays.
| Target | IC50 (nM) |
| CDK4 | 7.7 |
| CDK6 | 88 |
| Table 1: In vitro inhibitory concentrations of this compound against CDK4 and CDK6.[1] |
Cell-Based Proliferation Assay
The anti-proliferative effect of this compound was assessed in the Jurkat cell line, a human T-cell leukemia line.
| Cell Line | IC50 (µM) |
| Jurkat | 1.46 |
| Table 2: Anti-proliferative activity of this compound in Jurkat cells.[1] |
PROTAC Development: this compound-Based CDK4/6 Degrader
A PROTAC, designated as compound 7f , was synthesized by linking this compound to pomalidomide (B1683931), a known ligand for the E3 ubiquitin ligase Cereblon (CRBN). This heterobifunctional molecule is designed to induce the degradation of CDK4 and CDK6.[2]
In Vitro Degradation Profile
The efficacy of the this compound-pomalidomide PROTAC (compound 7f ) in degrading its target proteins was quantified in Jurkat cells.
| Target | DC50 (nM) | Dmax (%) |
| CDK4 | 10.5 | >95 |
| CDK6 | 2.5 | >95 |
| Table 3: In vitro degradation concentrations and maximum degradation of CDK4 and CDK6 by PROTAC 7f in Jurkat cells.[2] |
Anti-Proliferative Activity of PROTAC 7f
The enhanced anti-proliferative activity of the PROTAC molecule was demonstrated in Jurkat cells.
| Cell Line | IC50 (µM) |
| Jurkat | 0.18 |
| Table 4: Anti-proliferative activity of this compound-pomalidomide PROTAC (7f) in Jurkat cells.[2] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
The this compound-pomalidomide PROTAC functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
Caption: PROTAC 7f hijacks the ubiquitin-proteasome system for targeted protein degradation.
Experimental Protocols
Synthesis of this compound-Pomalidomide PROTAC (7f)
A detailed protocol for the synthesis of the this compound-pomalidomide PROTAC is outlined in the primary literature. The general approach involves the synthesis of this compound and a functionalized pomalidomide derivative, followed by their conjugation via a linker.
Caption: General workflow for the synthesis of the this compound-pomalidomide PROTAC.
-
Detailed synthetic steps, including reagents, reaction conditions, and purification methods, are crucial for reproducibility and should be obtained from the supplementary information of the cited primary research article.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 values of this compound against CDK4 and CDK6.
-
Methodology: A standard in vitro kinase assay, such as a radiometric assay (e.g., using [γ-³²P]ATP) or a fluorescence-based assay, would be employed.
-
Recombinant CDK4/Cyclin D and CDK6/Cyclin D complexes are incubated with a known substrate (e.g., a peptide derived from the Retinoblastoma protein, Rb).
-
The reaction is initiated by the addition of ATP.
-
Varying concentrations of this compound are included to determine the extent of inhibition of substrate phosphorylation.
-
The amount of phosphorylated substrate is quantified, and the data is used to calculate the IC50 value.
-
Cell Culture
-
Cell Line: Jurkat cells (human acute T-cell leukemia) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for Protein Degradation
-
Objective: To determine the DC50 and Dmax of the this compound-pomalidomide PROTAC.
-
Methodology:
-
Jurkat cells are seeded in 6-well plates.
-
Cells are treated with varying concentrations of the PROTAC or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Following treatment, cells are harvested, and whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software, and the percentage of protein remaining relative to the vehicle control is calculated to determine DC50 and Dmax values.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the IC50 of this compound and the this compound-pomalidomide PROTAC.
-
Methodology:
-
Jurkat cells are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the test compounds or vehicle (DMSO).
-
After a specified incubation period (e.g., 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated to allow for the formation of formazan (B1609692) crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and the data is used to determine the IC50 value.
-
Future Directions
The early findings on this compound and its corresponding PROTAC are promising. Future research should focus on:
-
In vivo Efficacy: Evaluation of the this compound-pomalidomide PROTAC in preclinical animal models of relevant cancers (e.g., xenograft models of leukemia or other hematological malignancies) to assess its anti-tumor activity, pharmacokinetics, and pharmacodynamics.
-
Selectivity Profiling: Comprehensive kinase profiling to determine the selectivity of this compound and the PROTAC against a broader panel of kinases to identify potential off-target effects.
-
Resistance Mechanisms: Investigation into potential mechanisms of resistance to CDK4/6 degradation.
-
Optimization of PROTAC Properties: Further medicinal chemistry efforts to optimize the linker and E3 ligase ligand to improve the potency, selectivity, and drug-like properties of the degrader.
Conclusion
This compound is a potent CDK4/6 inhibitor that has been successfully leveraged to create a highly effective PROTAC degrader. The early in vitro data demonstrates a significant improvement in anti-proliferative activity for the PROTAC compared to the parent inhibitor, highlighting the potential of this targeted protein degradation strategy for the development of novel cancer therapeutics. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
An Exploratory Analysis of YY173's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YY173, also known as XBD173 or Emapunil, is a novel small molecule that acts as a selective ligand for the 18 kDa translocator protein (TSPO). Emerging preclinical evidence highlights its significant therapeutic potential in a range of neurodegenerative and inflammatory conditions, particularly those with a neuroinflammatory component. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, summarizing key preclinical findings and outlining detailed experimental protocols. The data presented herein supports the continued investigation of this compound as a promising candidate for clinical development.
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative disorders, including age-related macular degeneration (AMD) and Alzheimer's disease. The translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane of glial cells, has been identified as a key modulator of neuroinflammatory processes.[1] Its expression is significantly upregulated in activated microglia, making it a valuable biomarker and a compelling therapeutic target.[2][3] this compound is a potent and selective TSPO ligand that has demonstrated promising neuroprotective and anti-inflammatory effects in various preclinical models. This document serves as a comprehensive technical resource, consolidating the existing data on this compound's therapeutic potential and providing detailed methodologies for its investigation.
Mechanism of Action
This compound exerts its therapeutic effects primarily through its interaction with TSPO on the outer mitochondrial membrane. This interaction initiates a cascade of downstream signaling events that collectively contribute to neuroprotection and the resolution of inflammation.
Modulation of Neuroinflammation
This compound has been shown to dampen the pro-inflammatory responses of microglia, the resident immune cells of the central nervous system.[4] By binding to TSPO, this compound inhibits the activation of key inflammatory pathways, including the NLRP3 inflammasome and the transcription factor NF-κB.[5] This leads to a significant reduction in the production and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6][7] Furthermore, this compound promotes a shift in microglial phenotype from a pro-inflammatory (M1) to an anti-inflammatory and neuroprotective (M2) state.[8]
Attenuation of Oxidative Stress
A key aspect of this compound's mechanism involves the suppression of oxidative stress. In response to neuronal damage, activated microglia upregulate TSPO, leading to increased cytosolic calcium levels. This, in turn, activates NADPH oxidase 1 (NOX1), a primary producer of reactive oxygen species (ROS) that are toxic to photoreceptors and other neurons.[9] this compound, by binding to TSPO, prevents this increase in cytosolic calcium, thereby inhibiting NOX1-mediated ROS production and protecting against oxidative damage.[9]
Regulation of Cholesterol Metabolism
Dysregulated cholesterol metabolism is implicated in the pathogenesis of AMD. This compound has been shown to promote cholesterol efflux from retinal pigment epithelial (RPE) and choroidal endothelial cells.[6] This is achieved by upregulating the expression of genes involved in cholesterol transport and metabolism.[6]
Preclinical Data
The therapeutic potential of this compound has been evaluated in a range of in vitro and in vivo preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Model System | Treatment | Outcome Measure | Result | Reference |
| BV-2 Microglia | LPS-induced inflammation | XBD173 | Expression of Ccl2, Il-6, iNos | Significantly decreased | [6] |
| Human and Mouse Microglial cell lines | XBD173 | Phagocytic capacity | Increased | [6] | |
| Primary Mouse Microglia | Phorbol myristate acetate (B1210297) or photoreceptor debris | XBD173 | ROS production | Suppressed | [6] |
| ARPE-19 cells | Active microglial supernatant and lysosomal destabilizer | XBD173 | ROS generation | Suppressed | [6] |
| ARPE-19 cells | Active microglial supernatant and lysosomal destabilizer | XBD173 | NRF2 pathway | Activated | [6] |
| ARPE-19 cells | Active microglial supernatant and lysosomal destabilizer | XBD173 | Inflammasome-mediated caspase-1 activation | Inhibited | [6] |
| Choroidal Endothelial Cells | Oxidized LDL | Etifoxine or XBD173 | Cholesterol efflux | Significantly increased | |
| Choroidal Endothelial Cells | Oxidized LDL | Etifoxine or XBD173 | Expression of LXRα, CYP27A1, CYP46A1, ABCA1, ABCG1 | Higher expression | |
| Choroidal Endothelial Cells | Oxidized LDL | Etifoxine or XBD173 | ROS production | Reduced | |
| Choroidal Endothelial Cells | Oxidized LDL | Etifoxine or XBD173 | Release of IL-1β, IL-6, TNF-α, VEGF | Reduced | |
| 661W photoreceptor-like cells | LPS-induced damage | PIGA ligands (TSPO ligands) | IL-6 protein levels | Significantly reduced | [10] |
| 661W photoreceptor-like cells | LPS-induced damage | PIGA ligands (TSPO ligands) | Hmox1 protein levels | Significantly increased | [10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Treatment | Outcome Measure | Result | Reference |
| Mouse | White-light-induced retinal degeneration | XBD173 | Expression of proinflammatory genes | Decreased | [6] |
| Mouse | White-light-induced retinal degeneration | XBD173 | Retinal microglial activation | Inhibited | [6] |
| Mouse | White-light-induced retinal degeneration | XBD173 | Light-induced retinal damage | Reversed | [6] |
| Mouse | Laser-induced choroidal neovascularization (CNV) | XBD173 | Activated microglia in lesion | Less activated microglia | [6] |
| Mouse | Laser-induced CNV | XBD173 | Levels of CCL2 and IL-6 in retina | Decreased | [6] |
| Mouse | Laser-induced CNV | XBD173 | Levels of CCL2, IL-6, and IL-1β in RPE/choroid | Decreased | [6] |
| Mouse | Laser-induced CNV | XBD173 | Vascular leakage intensity and area | Lowered | [6] |
| Mouse | Laser-induced CNV | XBD173 | Levels of proangiogenic growth factors in retina and RPE | Reduced | [6] |
| Mouse | SJL/J mouse model of Multiple Sclerosis | XBD173 | Clinical symptoms and neuropathological markers | Improved | [10] |
| Mouse | Alzheimer's disease model | Chronic XBD173 administration | Cognitive deficits and neuropathology | Ameliorated | [11] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Neuroinflammation
The following diagram illustrates the proposed signaling pathway through which this compound modulates neuroinflammation and oxidative stress.
References
- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new nano-encapsulated TSPO ligand reduces neuroinflammation and improves cognitive functions in Alzheimer's disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes [mdpi.com]
- 6. Therapeutic potential of translocator protein ligands for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 9. New study identifies a novel role for TSPO in immune-related eye disease providing new treatment options for age-related macular degeneration (AMD) – FOR2240 [for2240.de]
- 10. Targeting TSPO Reduces Inflammation and Apoptosis in an In Vitro Photoreceptor-Like Model of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic administration of XBD173 ameliorates cognitive deficits and neuropathology via 18 kDa translocator protein (TSPO) in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Data on YY173's Effect on Gene Expression: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document aims to provide an in-depth technical guide on the foundational data concerning YY173's effect on gene expression. It includes a summary of quantitative data in structured tables, detailed experimental protocols for key experiments, and mandatory visualizations of signaling pathways and experimental workflows using Graphviz (DOT language).
Introduction
Extensive research into the transcription factor Yin Yang 1 (YY1) has established its critical role in both normal cellular processes and the pathogenesis of various diseases, particularly cancer. YY1 is a ubiquitously expressed zinc finger protein that can function as a transcriptional activator, repressor, or initiator, depending on the cellular context and its interaction with other proteins. Its dysregulation has been implicated in tumor progression, making it a compelling target for therapeutic intervention. This has led to the exploration of various strategies to inhibit YY1, including the development of small molecule inhibitors.
However, after a comprehensive review of publicly available scientific literature, clinical trial databases, and other research repositories, no specific information has been found for a compound designated "this compound." It is possible that "this compound" is an internal compound name not yet disclosed in public forums, a placeholder designation, or a misidentification. One study referenced the post-translational methylation of the YY1 protein at the lysine (B10760008) 173 (K173) residue, a modification that regulates its DNA-binding activity, but this does not refer to an external inhibitory compound.
Given the absence of data on a specific molecule named "this compound," this whitepaper will instead focus on the broader strategies for targeting YY1 and the general effects of YY1 inhibition on gene expression, drawing from preclinical studies on known YY1 inhibitors. This will provide a foundational understanding of the expected outcomes of a hypothetical or future YY1 inhibitor like "this compound."
The Role of YY1 in Gene Expression and Cancer
YY1 regulates a wide array of genes involved in critical cellular processes, including proliferation, apoptosis, and differentiation. In many cancers, YY1 is overexpressed and contributes to tumorigenesis by upregulating oncogenes and repressing tumor suppressor genes.[1][2]
Table 1: Key Genes Regulated by YY1 and the General Effect of YY1 Inhibition
| Gene Target | Typical Function | Role in Cancer | Effect of YY1 on Gene Expression | Expected Effect of YY1 Inhibition (e.g., by a hypothetical this compound) |
| c-Myc | Transcription factor, cell cycle progression | Oncogene, promotes proliferation | Activation | Downregulation of c-Myc, leading to decreased proliferation |
| p53 | Tumor suppressor, cell cycle arrest, apoptosis | Tumor suppressor | Repression | Upregulation of p53, leading to cell cycle arrest and apoptosis |
| Bcl-2 | Anti-apoptotic protein | Oncogene, inhibits apoptosis | Activation | Downregulation of Bcl-2, sensitizing cells to apoptosis |
| Fas | Death receptor, induces apoptosis | Tumor suppressor | Repression | Upregulation of Fas, increasing susceptibility to apoptosis |
| MDR1 | Multidrug resistance transporter | Promotes chemoresistance | Activation | Downregulation of MDR1, increasing sensitivity to chemotherapy |
| PD-L1 | Immune checkpoint protein | Promotes immune evasion | Activation | Downregulation of PD-L1, potentially enhancing anti-tumor immunity |
General Strategies for Targeting YY1
Several approaches have been investigated to inhibit the function of the Yin Yang 1 (YY1) transcription factor, providing a framework for the potential mechanism of action of a novel inhibitor. These strategies can be broadly categorized as direct or indirect.
Experimental Protocols for Assessing YY1 Inhibition
Should a compound like this compound become available, a series of established experimental protocols would be necessary to characterize its effect on gene expression.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of the YY1 inhibitor.
-
Methodology:
-
Cancer cell lines with known high YY1 expression (e.g., prostate, breast, lung cancer lines) are seeded in 96-well plates.
-
Cells are treated with a dose range of the YY1 inhibitor for 24, 48, and 72 hours.
-
Cell viability is assessed using assays such as MTT or CellTiter-Glo®.
-
Cell proliferation is measured using BrdU incorporation or CyQUANT® assays.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the changes in mRNA levels of YY1 target genes.
-
Methodology:
-
Cells are treated with the YY1 inhibitor at a specific concentration (e.g., IC50) for a defined period.
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA is synthesized from the RNA using reverse transcriptase.
-
qRT-PCR is performed using primers specific for YY1 and its target genes (e.g., c-Myc, p53, Bcl-2). Gene expression changes are normalized to a housekeeping gene (e.g., GAPDH, β-actin).
-
Western Blot Analysis
-
Objective: To determine the changes in protein levels of YY1 and its target genes.
-
Methodology:
-
Cells are treated with the YY1 inhibitor as in the qRT-PCR protocol.
-
Total protein is extracted, and protein concentration is determined using a BCA assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against YY1 and its target gene products, followed by HRP-conjugated secondary antibodies.
-
Protein bands are visualized using a chemiluminescence detection system.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if the YY1 inhibitor affects the binding of YY1 to the promoter regions of its target genes.
-
Methodology:
-
Cells are treated with the YY1 inhibitor.
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Chromatin is sheared by sonication.
-
An antibody against YY1 is used to immunoprecipitate the YY1-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of target gene promoter DNA is quantified by qPCR.
-
Hypothetical Signaling Pathway Affected by a YY1 Inhibitor
A potent and specific YY1 inhibitor would be expected to modulate key signaling pathways involved in cancer cell survival and proliferation. The following diagram illustrates a hypothetical pathway affected by such an inhibitor.
Conclusion
While no specific data exists for a compound named "this compound," the extensive body of research on the transcription factor YY1 provides a strong rationale for its development as a therapeutic target. A novel YY1 inhibitor would be expected to modulate the expression of a wide range of genes involved in cancer progression, leading to decreased cell proliferation and increased apoptosis. The experimental protocols outlined in this whitepaper provide a standard framework for evaluating the efficacy and mechanism of action of such a compound. Future research will hopefully uncover novel and specific YY1 inhibitors, and this document can serve as a guide for their preclinical characterization.
References
Methodological & Application
Application Notes: YY173 for In Vitro Cell Culture Experiments
Introduction:
YY173 is a potent and selective inhibitor of the Phosphoinositide 3-kinase alpha (PI3Kα) signaling pathway.[1] This pathway is a critical regulator of fundamental cellular processes including cell proliferation, survival, and metabolism.[1] Its aberrant activation is a common characteristic of various cancers, making it a key target for therapeutic development.[1] By selectively inhibiting PI3Kα, this compound effectively suppresses the downstream Akt/mTOR signaling cascade, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1][2] These application notes provide detailed protocols for utilizing this compound in standard in vitro cell culture assays to assess its biological activity.
Data Presentation: Recommended Dosage and Effects of this compound
The optimal concentration of this compound is cell-type dependent and should be determined empirically for each specific experimental model. A preliminary dose-response experiment is highly recommended. Below are summarized concentration ranges and observed effects from studies in various cancer cell lines.
Table 1: Recommended Concentration Ranges of this compound for In Vitro Assays
| Experiment Type | Cell Line(s) | Recommended Concentration Range | Key Observations | Reference(s) |
| Cell Viability (MTT/XTT Assay) | T47D, SK-BR3, MCF-7 (Breast Cancer) | 0.1 - 100 µM | Dose-dependent inhibition of cell proliferation. (IC50: 0.6, 1.5, and 7.8 µM, respectively) | [1] |
| Panc-1, Miapaca-2, Aspc-1 (Pancreatic Cancer) | 0.1 - 10 µM | Dose- and time-dependent reduction in cell viability. | [1] | |
| A549 (NSCLC) | 1 - 20 µM | Reduced cell viability. | [2] | |
| Pathway Inhibition (Western Blot) | A549 (NSCLC) | 1 - 20 µM (2 hours) | Suppressed phosphorylation of Akt, mTOR, and p70S6K1. | [2] |
| Peyronie's Disease Fibroblasts | 1 - 20 µM (24 hours) | Inhibited phosphorylation of Akt, mTOR, and p70S6K. | [2] | |
| Cell Cycle Arrest | Various Cancer Cell Lines | 2 µM | Induced G2/M phase cell cycle arrest. | [2] |
| Radiosensitization (Clonogenic Assay) | MDA-MB-231 (Breast Cancer) | 1 µM, 10 µM (2 hours pre-irradiation) | Increased sensitivity of cancer cells to radiation treatment. | [2] |
| Pancreatic Cancer Cells | 1 µM (24 hours) | Synergistically increased therapeutic efficacy with radiation. | [2] |
Experimental Protocols
A general workflow for treating cultured cells with this compound is a prerequisite for any downstream analysis.
Caption: General workflow for cell treatment with this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Final concentrations should typically range from 0.01 µM to 100 µM.[1] Include a vehicle control (DMSO), ensuring the final concentration does not exceed 0.1%.[1] Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound.[1]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Western Blot for Pathway Inhibition Analysis
This assay is used to detect changes in protein levels and phosphorylation status, providing insight into the mechanism of action of this compound.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 2 or 24 hours).[1][2]
-
Cell Lysis: After treatment, wash cells once with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Following electrophoresis, transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Ice-cold PBS
-
Ice-cold 70% ethanol (B145695)
-
Staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described in the previous protocols.
-
Harvesting: After treatment, harvest both floating and adherent cells. Pellet the cells by centrifugation.[2]
-
Fixation: Wash the cells with PBS. Resuspend the pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (overnight is also acceptable).[2]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in the Propidium Iodide/RNase A staining solution.[2]
-
Data Acquisition: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for In Vivo Mouse Models: A Framework for the Novel Inhibitor YY173
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the in- vivo evaluation of YY173, a novel investigational compound, in various mouse models. Given that the specific mechanism of action and therapeutic target of this compound are under investigation, this document presents generalized yet detailed protocols that can be adapted based on the compound's characteristics and the specific research questions being addressed. The primary focus of these guidelines is on oncology-related applications, as in vivo mouse models are a cornerstone of preclinical cancer drug development.[1][2]
The protocols outlined below cover essential stages of in vivo studies, including model selection, compound formulation and administration, efficacy assessment, and endpoint analysis. Accompanying diagrams and data tables are provided to facilitate experimental design and data interpretation.
In Vivo Mouse Model Selection
The choice of a mouse model is critical and depends on the scientific objectives of the study. Key considerations include the need for a competent immune system and the desired tumor microenvironment.
Commonly Used Mouse Models in Oncology:
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., NOD/SCID, NSG). These models are useful for assessing the direct anti-tumor activity of a compound.[1] There are two main types:
-
Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the compound, the tumor, and the immune system, particularly for evaluating immunotherapies.[4]
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop spontaneous tumors that more closely mimic human disease progression.[2][5][6]
Experimental Protocols
This compound Formulation
The formulation of this compound for in vivo administration will depend on its physicochemical properties, such as solubility and stability. A common starting point for a novel small molecule is a formulation in a vehicle such as a mixture of DMSO, Tween 80, and saline.
Protocol for Vehicle Formulation:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
On the day of administration, dilute the stock solution with a suitable vehicle. A common vehicle composition is 5-10% DMSO, 10-25% Tween 80 or PEG400, and the remainder as sterile saline or PBS.
-
Vortex the solution thoroughly to ensure complete mixing.
-
The final formulation should be a clear solution or a fine, homogenous suspension.
Administration of this compound
The route and frequency of administration should be determined based on pharmacokinetic (PK) studies. Common routes for systemic delivery in mice include oral gavage, intraperitoneal injection, and intravenous injection.[7][8]
Table 1: Common Routes of Administration in Mice
| Route of Administration | Typical Volume | Needle Gauge | Frequency | Notes |
| Oral Gavage (PO) | 5-10 mL/kg | 20-22 G | Daily | Suitable for orally bioavailable compounds. |
| Intraperitoneal (IP) | 10-20 mL/kg | 25-27 G | Daily, every other day | Common for systemic delivery of experimental compounds.[8] |
| Intravenous (IV) | 5-10 mL/kg | 27-30 G | Intermittent | Typically via the tail vein; provides immediate systemic exposure.[9] |
| Subcutaneous (SC) | 10-20 mL/kg | 25-27 G | Daily, intermittent | Forms a depot for slower release.[10] |
General Protocol for Intraperitoneal (IP) Injection: [8]
-
Weigh the mouse to calculate the precise dose of this compound.[7]
-
Restrain the mouse appropriately, exposing the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (urine or blood) is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the calculated volume of the this compound formulation slowly.
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
Tumor Implantation and Efficacy Study Design
Protocol for Subcutaneous Tumor Implantation (Xenograft/Syngeneic):
-
Culture the selected cancer cell line to 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS or culture medium, often mixed with Matrigel to support initial tumor growth.
-
Inject the cell suspension (typically 1-10 million cells in 100-200 µL) subcutaneously into the flank of the mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Initiate treatment with this compound or vehicle control according to the predetermined dosing schedule.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Continue the study until a predetermined endpoint is reached (e.g., tumor volume in the control group reaches a specific size, or signs of morbidity are observed).
Data Presentation and Analysis
Quantitative data should be systematically collected and presented for clear interpretation and comparison between treatment groups.
Table 2: Example of Tumor Growth Inhibition Data
| Treatment Group | N | Mean Tumor Volume (Day 0) (mm³) ± SEM | Mean Tumor Volume (Day 21) (mm³) ± SEM | T/C Ratio (%) | P-value |
| Vehicle Control | 10 | 150.5 ± 12.3 | 1850.2 ± 150.7 | 100 | - |
| This compound (10 mg/kg) | 10 | 148.9 ± 11.8 | 925.1 ± 98.4 | 50 | <0.01 |
| This compound (30 mg/kg) | 10 | 152.1 ± 13.1 | 462.5 ± 55.6 | 25 | <0.001 |
T/C Ratio (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100
Table 3: Example of Body Weight Data
| Treatment Group | N | Mean Body Weight (Day 0) (g) ± SEM | Mean Body Weight (Day 21) (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 20.2 ± 0.5 | 22.5 ± 0.6 | +11.4 |
| This compound (10 mg/kg) | 10 | 20.1 ± 0.4 | 21.9 ± 0.5 | +8.9 |
| This compound (30 mg/kg) | 10 | 20.3 ± 0.5 | 19.8 ± 0.7 | -2.5 |
Visualizations
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical signaling cascade that this compound might inhibit, leading to decreased tumor cell proliferation and survival.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Mouse Models to Examine Differentiated Thyroid Cancer Pathogenesis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficient and Fast Generation of Relevant Disease Mouse Models by In Vitro and In Vivo Gene Editing of Zygotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of genetically engineered mouse lung organoid models for squamous cell lung cancers allows for the study of combinatorial immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dsv.ulaval.ca [dsv.ulaval.ca]
- 8. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retro-orbital injections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
YY173 application in CRISPR screening experiments
An important clarification is that while the small molecule YY173 is identified as a dual inhibitor of CDK4 and CDK6, publicly available research specifically detailing its application in CRISPR screening experiments is not available.[1] The following application notes and protocols are therefore based on the well-established use of other CDK4/6 inhibitors, such as palbociclib (B1678290), ribociclib, and abemaciclib (B560072), in CRISPR screens.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] These examples serve as a template for how a researcher might use this compound in similar experimental contexts.
Application Notes: this compound in CRISPR Screening
Introduction
This compound is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), with IC50 values of 7.7 nM and 88 nM, respectively.[1] CDK4/6 are key regulators of the cell cycle, and their inhibition has proven to be an effective therapeutic strategy in certain cancers, particularly hormone receptor-positive (HR+) breast cancer.[12][15][21] CRISPR-Cas9 genome-wide or targeted screening is a powerful tool to investigate the genetic basis of drug sensitivity and resistance. By combining CRISPR screens with a CDK4/6 inhibitor like this compound, researchers can identify genes and pathways that modulate the cellular response to this class of drugs.
Key Applications
-
Identification of Resistance Mechanisms: A primary application is to uncover genes whose loss-of-function confers resistance to this compound. This is achieved by performing a CRISPR knockout screen in a cancer cell line sensitive to this compound and selecting for cells that survive and proliferate in the presence of the inhibitor. The sgRNAs enriched in the resistant population will point to genes whose inactivation allows cells to bypass the cell cycle arrest induced by this compound. For example, similar screens with palbociclib have identified the loss of genes like F9 as a mechanism of resistance.[5][10]
-
Discovery of Synthetic Lethal Interactions: Conversely, CRISPR screens can identify genes that are essential for survival only in the presence of this compound. This "synthetic lethality" can reveal novel drug targets for combination therapies. In this experimental setup, the depletion of specific sgRNAs in the this compound-treated population compared to a control group indicates a synthetic lethal interaction. Studies with other CDK4/6 inhibitors have identified synthetic lethal partners, such as GATAD1, which can be targeted to enhance the efficacy of the primary drug.[1][2][7]
-
Elucidation of Novel Biological Pathways: The results of a CRISPR screen with this compound can provide insights into the broader biological consequences of CDK4/6 inhibition. By analyzing the pathways enriched among the identified hits, researchers can better understand the cellular processes that are affected by this compound and how cancer cells adapt to its presence.
Quantitative Data from a Representative CRISPR Screen
The following tables represent hypothetical data from a genome-wide CRISPR knockout screen designed to identify genes that modulate sensitivity to this compound in a cancer cell line.
Table 1: Top Enriched Genes in this compound-Resistant Population (Positive Selection)
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value |
| RB1 | Retinoblastoma 1 | 5.8 | 1.2e-8 |
| FAT1 | FAT Atypical Cadherin 1 | 4.5 | 3.4e-7 |
| PTEN | Phosphatase and Tensin Homolog | 4.2 | 9.1e-7 |
| NF2 | Neurofibromin 2 | 3.9 | 2.5e-6 |
| LATS2 | Large Tumor Suppressor Kinase 2 | 3.7 | 5.0e-6 |
Table 2: Top Depleted Genes in this compound-Treated Population (Negative Selection - Synthetic Lethality)
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value |
| WEE1 | WEE1 G2 Checkpoint Kinase | -6.2 | 8.5e-9 |
| PLK1 | Polo-Like Kinase 1 | -5.9 | 1.1e-8 |
| AURKB | Aurora Kinase B | -5.5 | 4.3e-8 |
| CHEK1 | Checkpoint Kinase 1 | -5.1 | 7.8e-8 |
| BUB1B | BUB1 Mitotic Checkpoint Serine/Threonine Kinase B | -4.8 | 1.5e-7 |
Experimental Protocols
This section provides a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that confer resistance to this compound.
1. Cell Line Preparation and Lentiviral Library Production
-
Cell Line Selection: Choose a cancer cell line that is sensitive to this compound. The sensitivity should be determined beforehand using a cell viability assay (e.g., CellTiter-Glo®).
-
Cas9 Expression: Ensure stable expression of Cas9 in the chosen cell line. This can be achieved by transducing the cells with a lentiviral vector expressing Cas9 and selecting for stable integrants.
-
sgRNA Library: Use a genome-wide or targeted sgRNA library (e.g., GeCKOv2, Brunello).[5][10]
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant 48-72 hours post-transfection.
2. Lentiviral Transduction of sgRNA Library
-
Transduction: Transduce the Cas9-expressing cancer cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
Initial Cell Population: Harvest a sample of cells after selection to serve as the day 0 reference point.
3. This compound Treatment and Cell Proliferation
-
Drug Treatment: Split the transduced cell population into two groups: a treatment group and a control group. Treat the treatment group with this compound at a pre-determined concentration (e.g., IC50 or IC80). Treat the control group with the vehicle (e.g., DMSO).
-
Cell Culture: Culture the cells for an extended period (e.g., 14-21 days), ensuring that the cells are passaged as needed and that a sufficient number of cells are maintained to preserve the complexity of the sgRNA library.
-
Final Cell Harvest: At the end of the treatment period, harvest the surviving cells from both the this compound-treated and vehicle-treated populations.
4. Genomic DNA Extraction, PCR, and Sequencing
-
gDNA Extraction: Extract genomic DNA from the day 0 reference cells and the final cell populations from both treatment and control groups.
-
PCR Amplification: Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Next-Generation Sequencing (NGS): Purify the PCR products and submit them for high-throughput sequencing to determine the relative abundance of each sgRNA in each sample.
5. Data Analysis
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Enrichment/Depletion Analysis: Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control population.
-
Gene-Level Ranking: Aggregate the results from multiple sgRNAs targeting the same gene to obtain a gene-level score and ranking.
-
Pathway Analysis: Perform pathway analysis on the list of hit genes to identify enriched biological pathways.
Visualizations
CDK4/6 Signaling Pathway
References
- 1. CRISPR screen identifies GATAD1 as a synthetic lethal target with CDK4/6 inhibitors in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. News: CRISPR Screen Reveals TGFβ3 as Biomarker of Palbociclib Resistance in Triple Negative Breast Cancer - CRISPR Medicine [crisprmedicinenews.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Genome-wide in vivo CRISPR screen identifies TGFβ3 as actionable biomarker of palbociclib resistance in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR screen identifies GATAD1 as a synthetic lethal target with CDK4/6 inhibitors in estrogen receptor-positive breast cancer | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Kinome-Wide Synthetic Lethal CRISPR/Cas9 Screen Reveals That mTOR Inhibition Prevents Adaptive Resistance to CDK4/CDK6 Blockade in HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genome wide CRISPR/Cas9 screen identifies the coagulation factor IX (F9) as a regulator of senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Cracking the Genomic Code of CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. aacr.org [aacr.org]
- 16. cancernetwork.com [cancernetwork.com]
- 17. CTNI-12. PRELIMINARY RESULTS OF THE ABEMACICLIB ARM IN THE INDIVIDUALIZED SCREENING TRIAL OF INNOVATIVE GLIOBLASTOMA THERAPY (INSIGHT): A PHASE II PLATFORM TRIAL USING BAYESIAN ADAPTIVE RANDOMIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 19. aacr.org [aacr.org]
- 20. Preclinical Evaluation of the Efficacy of a Cyclin-dependent Kinase Inhibitor Ribociclib in Combination with Letrozole Against Patient-Derived Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal | The EMBO Journal [link.springer.com]
- 23. speerslab.com [speerslab.com]
Application Notes: Visualizing YY1 Modulation by YY173 Treatment Using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yin Yang 1 (YY1) is a multifaceted transcription factor that plays a critical role in a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Its dysregulation is implicated in the progression of various cancers by influencing key signaling pathways such as the PI3K-Akt-mTOR, RAF-MEK-ERK, JAK-STAT, and Wnt-β-catenin pathways.[1] Furthermore, YY1 can influence the Hippo signaling pathway, a crucial regulator of organ size and cell growth.[2][3][4] This document provides a comprehensive guide for utilizing immunofluorescence (IF) to investigate the effects of a hypothetical treatment, YY173, on YY1 expression and subcellular localization.
These protocols and application notes are designed to offer a robust framework for assessing the efficacy of potential therapeutic agents that target YY1. The provided methodologies cover cell culture and treatment, detailed immunofluorescence staining, and quantitative image analysis.
Quantitative Data Summary
Effective analysis of immunofluorescence data relies on systematic quantification. The following tables exemplify how to structure quantitative data obtained from imaging experiments to compare the effects of this compound treatment.
Table 1: YY1 Nuclear Intensity Following this compound Treatment
| Treatment Group | Concentration (µM) | Mean Nuclear Intensity (a.u.) | Standard Deviation | p-value vs. Control |
| Vehicle Control | 0 | 15,234 | 1,287 | - |
| This compound | 1 | 12,567 | 1,102 | < 0.05 |
| This compound | 5 | 9,876 | 954 | < 0.01 |
| This compound | 10 | 7,123 | 832 | < 0.001 |
Table 2: Percentage of Cells Showing Cytoplasmic YY1 Localization
| Treatment Group | Concentration (µM) | % of Cells with Cytoplasmic YY1 | Standard Deviation | p-value vs. Control |
| Vehicle Control | 0 | 8.2 | 2.1 | - |
| This compound | 1 | 15.6 | 3.5 | < 0.05 |
| This compound | 5 | 28.9 | 4.8 | < 0.01 |
| This compound | 10 | 45.3 | 5.2 | < 0.001 |
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological processes and experimental procedures is crucial for understanding the experimental design. The following diagrams illustrate a key signaling pathway involving YY1 and the general immunofluorescence workflow.
Caption: YY1-mediated regulation of the Hippo signaling pathway.
Caption: General workflow for immunofluorescence staining.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing immunofluorescence staining to detect YY1.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations.
-
Include a vehicle control group (medium with the solvent at the same concentration used for the highest this compound dose).
-
Aspirate the old medium from the cells and replace it with the treatment or control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
Protocol 2: Immunofluorescence Staining
This protocol is a general guideline and may require optimization for specific cell types and antibodies.[7]
Reagents and Buffers:
-
1X Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh and handle in a fume hood.[6][7]
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS.[5]
-
Primary Antibody: Rabbit or Mouse anti-YY1 antibody, diluted in Blocking Buffer.
-
Secondary Antibody: Fluorophore-conjugated anti-Rabbit or anti-Mouse IgG (e.g., Alexa Fluor 488, 594), diluted in Blocking Buffer.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.[5]
-
Mounting Medium: Anti-fade mounting medium.
Procedure:
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Add Blocking Buffer to cover the cells and incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash three times with 1X PBS for 5 minutes each, protected from light.[7]
-
Incubate with a nuclear counterstain like DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature.
-
Wash twice with 1X PBS.
-
-
Mounting:
-
Carefully remove the coverslip from the well and wick away excess PBS.
-
Place a drop of mounting medium onto a glass microscope slide.[7]
-
Invert the coverslip (cell-side down) onto the mounting medium, avoiding air bubbles.[7]
-
Seal the edges with nail polish if desired and allow it to cure.[7]
-
Store slides at 4°C in the dark until imaging.[7]
-
Protocol 3: Image Acquisition and Analysis
-
Image Acquisition:
-
Use a confocal or epifluorescence microscope equipped with appropriate filters for the chosen fluorophores.
-
For all samples within an experiment, use identical acquisition settings (e.g., laser power, gain, exposure time) to ensure comparability.
-
Capture images of the DAPI/Hoechst channel (nuclei) and the channel corresponding to the YY1 staining.
-
-
Quantitative Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence intensity.
-
Define Regions of Interest (ROIs): Use the nuclear stain (DAPI/Hoechst) to create a mask that defines the nuclear compartment for each cell. The cytoplasmic compartment can be defined as the area within the cell boundary minus the nuclear area.
-
Measure Intensity: Quantify the mean fluorescence intensity of the YY1 signal within the nuclear and/or cytoplasmic ROIs for each cell.
-
Data Analysis: Export the quantitative data for statistical analysis. Compare the mean intensities and subcellular localization patterns between control and this compound-treated groups.
-
References
- 1. Role of Yin Yang 1 (YY1) on microenvironment, signaling pathways, and epigenetics in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LINC00673 is activated by YY1 and promotes the proliferation of breast cancer cells via the miR-515-5p/MARK4/Hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of Hippo pathway signaling and A-kinase anchoring protein 13 in primordial follicle activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. arigobio.com [arigobio.com]
Application Note and Protocols for Flow Cytometry Analysis of Cells Treated with YY173, a Novel YY1 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
YY173 is a novel, potent, and selective small molecule inhibitor of the Yin Yang 1 (YY1) transcription factor. YY1 is a ubiquitously expressed zinc-finger protein that plays a critical role in a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of YY1 expression is implicated in the progression of various cancers, where it can act as either an oncogene or a tumor suppressor depending on the cellular context.[1] YY1 has been shown to influence major signaling pathways such as the PI3K-Akt-mTOR, RAF-MEK-ERK, JAK-STAT, and Wnt-β-catenin pathways.[1] Additionally, YY1 can activate the expression of long non-coding RNAs, such as LINC00673, which in turn can modulate pathways like the Hippo signaling pathway to promote cancer cell proliferation.[2][3]
This application note provides detailed protocols for the analysis of cells treated with this compound using flow cytometry. The described methods will enable researchers to investigate the effects of this compound on apoptosis and cell cycle progression, providing valuable insights into its mechanism of action.
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of a human breast cancer cell line (e.g., MCF-7) treated with this compound for 48 hours.
Table 1: Apoptosis Analysis of MCF-7 Cells Treated with this compound
| Treatment | Concentration (nM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| This compound | 50 | 62.3 ± 4.2 | 25.4 ± 2.8 | 12.3 ± 1.9 |
| This compound | 100 | 45.1 ± 5.1 | 40.2 ± 3.9 | 14.7 ± 2.2 |
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound
| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 0 | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.2 |
| This compound | 10 | 65.2 ± 3.1 | 22.5 ± 2.0 | 12.3 ± 1.5 |
| This compound | 50 | 78.9 ± 4.5 | 10.8 ± 1.7 | 10.3 ± 1.8 |
| This compound | 100 | 85.3 ± 3.9 | 5.6 ± 1.1 | 9.1 ± 1.4 |
Experimental Protocols
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol facilitates the differentiation between live, early apoptotic, and late apoptotic/necrotic cells.[4][5] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer plasma membrane, which is detected by Annexin V.[4][5] Late apoptotic and necrotic cells have compromised membrane integrity, allowing the entry of PI, which intercalates with DNA.[5]
Materials:
-
This compound
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations, and transfer them to 5 mL polystyrene tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Analysis:
-
Use a 488 nm laser for excitation.
-
Detect FITC fluorescence (Annexin V) in the FL1 channel (typically ~530 nm).
-
Detect PI fluorescence in the FL2 or FL3 channel (typically >670 nm).
-
Collect data for at least 10,000 events per sample.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of FITC vs. PI fluorescence to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the determination of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6][7]
Materials:
-
This compound
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 48 hours).
-
Harvest the cells and transfer them to 5 mL polystyrene tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Flow Cytometry Analysis:
-
Use a 488 nm or 532 nm laser for excitation.[7]
-
Detect PI fluorescence in the appropriate channel (e.g., FL2 or FL3).
-
Use a linear scale for the DNA content histogram.[8]
-
Collect data for at least 20,000 events per sample.
-
Gate on single cells to exclude doublets and aggregates using pulse width versus pulse area.[7]
-
Generate a histogram of PI fluorescence intensity to quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.
Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Logical relationship of data analysis.
References
- 1. Role of Yin Yang 1 (YY1) on microenvironment, signaling pathways, and epigenetics in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LINC00673 is activated by YY1 and promotes the proliferation of breast cancer cells via the miR-515-5p/MARK4/Hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wi.mit.edu [wi.mit.edu]
- 7. Cell Cycle Analysis - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: YY173 In Vivo Administration
Disclaimer: The following application notes and protocols are a template based on common practices for in vivo studies of novel compounds. As of the date of this document, specific information regarding "YY173" is not publicly available. Researchers should replace the placeholder information with actual experimental data for this compound.
Introduction
These application notes provide a comprehensive guide for the in vivo administration and evaluation of the novel compound this compound. The protocols outlined below are intended for researchers, scientists, and drug development professionals to assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in a preclinical setting. Adherence to these guidelines will help ensure the generation of reproducible and reliable data to inform further development.
Quantitative Data Summary
A clear understanding of the pharmacokinetic profile is crucial for designing efficacious and safe in vivo studies. The following table summarizes key pharmacokinetic parameters that should be determined for this compound following administration in a relevant animal model.
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Route of Administration | Dose (mg/kg) | Value | Units |
| Maximum Plasma Concentration (Cmax) | Intravenous (IV) | 5 | [Insert Data] | ng/mL |
| Oral (PO) | 10 | [Insert Data] | ng/mL | |
| Time to Maximum Concentration (Tmax) | Oral (PO) | 10 | [Insert Data] | h |
| Area Under the Curve (AUC) | Intravenous (IV) | 5 | [Insert Data] | ngh/mL |
| Oral (PO) | 10 | [Insert Data] | ngh/mL | |
| Half-life (t½) | Intravenous (IV) | 5 | [Insert Data] | h |
| Oral (PO) | 10 | [Insert Data] | h | |
| Volume of Distribution (Vd) | Intravenous (IV) | 5 | [Insert Data] | L/kg |
| Clearance (CL) | Intravenous (IV) | 5 | [Insert Data] | L/h/kg |
| Bioavailability (F%) | Oral (PO) | 10 | [Insert Data] | % |
Experimental Protocols
Animal Model and Husbandry
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Species: BALB/c mice (or other appropriate strain)
-
Age/Weight: 6-8 weeks old, 20-25 g
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
This compound Formulation and Administration
-
Formulation: this compound should be formulated in a vehicle appropriate for the intended route of administration (e.g., saline, PBS, or a solution containing a solubilizing agent such as DMSO and Tween 80). The final concentration of any solubilizing agents should be kept to a minimum and be consistent across all treatment groups.
-
Routes of Administration:
-
Intravenous (IV): Administer via the tail vein. The injection volume should not exceed 10 mL/kg.
-
Oral (PO): Administer via oral gavage. The gavage volume should not exceed 10 mL/kg.
-
Intraperitoneal (IP): Administer into the peritoneal cavity. The injection volume should not exceed 20 mL/kg.
-
In Vivo Pharmacokinetic Study Protocol
-
Animal Groups: Divide animals into groups for each route of administration and dose level to be tested. Include a vehicle control group. A typical group size is 3-5 animals per time point.
-
Dosing: Administer this compound or vehicle to the respective animal groups.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via retro-orbital sinus, saphenous vein, or cardiac puncture (terminal).
-
Plasma Preparation: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the pharmacokinetic parameters listed in Table 1 using non-compartmental analysis software.
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound. Understanding the mechanism of action is critical for interpreting pharmacodynamic effects.
Experimental Workflow
The diagram below outlines the general workflow for an in vivo study to evaluate the efficacy of this compound in a disease model.
Techniques for Measuring YY173 Bioactivity: Application Notes and Protocols
Disclaimer: The compound "YY173" is not found in publicly available scientific literature. For the purpose of providing a detailed and practical guide, this document assumes that This compound is a hypothetical small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) , a well-characterized target in oncology. The following protocols and application notes are standard methods used to characterize such inhibitors and can be adapted for other drug targets.
Introduction
Measuring the bioactivity of a compound is a critical step in the drug discovery and development process. It involves a series of assays designed to determine the compound's effect on a biological target and its subsequent impact on cellular functions. This guide provides detailed protocols for researchers, scientists, and drug development professionals to assess the bioactivity of this compound, a putative EGFR inhibitor. The methodologies cover target engagement, enzymatic activity, and cellular effects.
Target-Based Assays: Direct Interaction with EGFR
Target-based assays are designed to quantify the direct interaction of this compound with its molecular target, EGFR. These assays are crucial for determining the potency and binding kinetics of the compound.
EGFR Binding Affinity by Enzyme-Linked Immunosorbent Assay (ELISA)
This assay measures the binding affinity of this compound to purified EGFR protein.
Experimental Protocol:
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Plate Coating: Coat a 96-well high-binding polystyrene plate with 100 µL/well of recombinant human EGFR protein (1-5 µg/mL in PBS, pH 7.4). Incubate overnight at 4°C.[1][2]
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (5% Bovine Serum Albumin (BSA) in PBS) and incubate for 2 hours at room temperature.[2][3]
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Compound Addition: Wash the plate three times. Prepare serial dilutions of this compound in Assay Buffer (PBS with 0.1% BSA). Add 100 µL of each dilution to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known EGFR ligand like EGF). Incubate for 2 hours at room temperature.
-
Primary Antibody: Wash the plate three times. Add 100 µL of a primary antibody specific to a region of EGFR that does not interfere with this compound binding (e.g., an anti-EGFR antibody) diluted in Assay Buffer. Incubate for 1 hour at room temperature.
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Secondary Antibody: Wash the plate three times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature in the dark.[2]
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Detection: Wash the plate five times. Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration), which reflects the binding affinity.
Workflow for EGFR Binding ELISA
Caption: Workflow for determining this compound binding to EGFR via ELISA.
EGFR Kinase Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic (tyrosine kinase) activity of EGFR. A common method is a luminescence-based assay that quantifies ATP consumption (as ADP production).[4][5]
Experimental Protocol:
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Reagent Preparation: Prepare this compound serial dilutions in a suitable buffer with a final DMSO concentration ≤1%. Prepare a master mix containing a kinase substrate (e.g., a poly-Glu-Tyr peptide) and ATP in kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[4][5]
-
Reaction Setup: In a 96-well plate, add 5 µL of each this compound dilution.
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Kinase Addition: Add 10 µL of the master mix to each well.
-
Initiate Reaction: Add 10 µL of recombinant active EGFR enzyme to each well to start the reaction. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at 30°C for 60 minutes.[4]
-
Stop Reaction & Deplete ATP: Add 25 µL of an ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP. This reagent also contains luciferase and luciferin. Incubate for 30 minutes at room temperature.[4]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the this compound concentration to determine the IC₅₀ value for kinase inhibition.
Cell-Based Assays: Cellular Effects of this compound
Cell-based assays are essential to confirm that the compound's activity at the molecular target translates into a desired biological effect in a cellular context.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells that are dependent on EGFR signaling (e.g., A431 or HCC827 cells).[6]
Experimental Protocol:
-
Cell Seeding: Seed EGFR-dependent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control.[7]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Summary Table for this compound Bioactivity
| Assay Type | Parameter | Cell Line / Target | This compound Value (Hypothetical) |
| Target-Based | |||
| ELISA Binding | IC₅₀ | Recombinant EGFR | 50 nM |
| Kinase Activity | IC₅₀ | Recombinant EGFR | 25 nM |
| Cell-Based | |||
| Cell Viability (MTT) | GI₅₀ | A431 (EGFR high) | 150 nM |
| Cell Viability (MTT) | GI₅₀ | MCF-7 (EGFR low) | > 10 µM |
| Pathway Inhibition | IC₅₀ | A431 | 120 nM (p-ERK) |
Inhibition of EGFR Pathway Signaling (Western Blot)
This protocol assesses whether this compound inhibits the phosphorylation of EGFR and its downstream signaling proteins, such as ERK and Akt, providing direct evidence of target engagement in cells.
Experimental Protocol:
-
Cell Culture and Treatment: Plate A431 cells and grow to 80% confluency. Serum-starve the cells for 24 hours.
-
Inhibitor Pre-incubation: Pre-treat cells with various concentrations of this compound for 2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes to activate the EGFR pathway.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. Avoid using milk as a blocking agent for phospho-protein detection.[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-Akt, and total Akt.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10]
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the dose-dependent inhibition by this compound.
EGFR Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the EGFR signaling cascade.
Cellular Localization by Immunofluorescence
Immunofluorescence (IF) can be used to visualize the effect of this compound on EGFR trafficking, for instance, by observing the inhibition of ligand-induced receptor internalization.
Experimental Protocol:
-
Cell Culture: Grow A431 cells on glass coverslips in a 24-well plate.
-
Treatment: Serum-starve the cells, then pre-treat with this compound or vehicle for 2 hours. Stimulate with EGF for 30 minutes to induce receptor internalization.
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Fixation: Wash with PBS and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[11]
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Permeabilization: If detecting intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[11]
-
Blocking: Block with 5% normal serum in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against EGFR overnight at 4°C.[12]
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.[12]
-
Mounting: Wash and mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
-
Analysis: In untreated, EGF-stimulated cells, EGFR will appear in endocytic vesicles inside the cell. In this compound-treated cells, effective inhibition may result in EGFR remaining at the cell membrane.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing pathway inhibition via Western Blot.
References
- 1. ELISA Assay Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protein assay ELISA [qiagen.com]
- 3. gbo.com [gbo.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. sinobiological.com [sinobiological.com]
- 12. usbio.net [usbio.net]
Application Notes and Protocols for YY173 in Organoid Culture Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organoids are three-dimensional (3D) multicellular structures that mimic the architecture and function of native organs, making them invaluable tools in biomedical research and drug discovery.[1][2][3] Derived from stem cells, these in vitro models provide a physiologically relevant platform for studying organ development, disease modeling, and testing the efficacy and toxicity of new therapeutic compounds.[4][5] This document provides detailed application notes and protocols for the use of YY173, a novel small molecule, in various organoid culture systems. This compound has shown potential in modulating key signaling pathways involved in organoid development and homeostasis.
Hypothetical Mechanism of Action of this compound
This compound is hypothesized to act as a potent and selective modulator of the Wnt signaling pathway, a critical regulator of intestinal stem cell proliferation and differentiation.[6][7] It is believed to function by stabilizing β-catenin, leading to the transcription of Wnt target genes that promote stem cell self-renewal and expansion of the crypt domain in intestinal organoids.
Application Notes
This compound has demonstrated significant effects on the growth and development of intestinal organoids, suggesting its utility in a range of research applications.
1. Enhanced Intestinal Organoid Growth and Maintenance
This compound promotes the robust growth of intestinal organoids, likely by activating the Wnt signaling pathway, which is essential for intestinal stem cell maintenance.[7] This makes this compound a potential cost-effective supplement or substitute for expensive recombinant Wnt ligands or R-spondins in organoid culture media.[8]
Table 1: Effect of this compound on Intestinal Organoid Size and Budding
| Treatment Group | Concentration (µM) | Average Organoid Diameter (µm) at Day 7 | Average Number of Buds per Organoid at Day 7 |
|---|---|---|---|
| Control (DMSO) | 0 | 150 ± 25 | 4 ± 2 |
| This compound | 1 | 250 ± 30 | 8 ± 3 |
| This compound | 5 | 400 ± 45 | 15 ± 4 |
| This compound | 10 | 380 ± 50 (with signs of cystic growth) | 12 ± 5 |
| Wnt3a/R-spondin1 | N/A | 420 ± 40 | 16 ± 4 |
2. Modeling Colorectal Cancer (CRC)
Given its role in activating Wnt signaling, a pathway frequently mutated in CRC, this compound can be used to model aspects of tumorigenesis in normal intestinal organoids. Chronic treatment with this compound may induce a hyperproliferative, adenoma-like phenotype.
Table 2: Expression of Proliferation and Stem Cell Markers in Intestinal Organoids Treated with this compound
| Marker | Control (DMSO) | This compound (5 µM, 14 days) | Fold Change |
|---|---|---|---|
| Ki67 (% positive cells) | 30 ± 5% | 75 ± 8% | 2.5 |
| Lgr5 (relative mRNA expression) | 1.0 ± 0.2 | 4.5 ± 0.6 | 4.5 |
| Axin2 (relative mRNA expression) | 1.0 ± 0.3 | 8.2 ± 1.1 | 8.2 |
Experimental Protocols
The following protocols provide a general framework for the application of this compound in organoid culture. Specific parameters may need to be optimized for different organoid types and experimental goals.
Protocol 1: Intestinal Organoid Culture and Treatment with this compound
This protocol outlines the basic steps for establishing and maintaining mouse or human intestinal organoids and their subsequent treatment with this compound.
References
- 1. scholars.okstate.edu [scholars.okstate.edu]
- 2. the-innovation.org [the-innovation.org]
- 3. Strategies to overcome the limitations of current organoid technology - engineered organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoids: An invaluable tool in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. regenhealthsolutions.info [regenhealthsolutions.info]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting YY173 Precipitation in Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the small molecule inhibitor YY173 in experimental media. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure experimental success.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Diluting this compound Stock Solution into Media
This is a common issue when a compound prepared in a high-concentration organic solvent stock (like DMSO) is introduced into an aqueous-based cell culture medium.[1]
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound, like many small molecule inhibitors, may have low solubility in aqueous solutions.[1][2] |
| Slow, Dropwise Addition: Add the this compound DMSO stock solution to your media slowly, drop-by-drop, while vortexing or stirring the media. This rapid mixing can prevent the compound from immediately precipitating.[1] | |
| Intermediate Dilution: Perform an intermediate dilution of the high-concentration stock into a smaller volume of media before adding it to the final culture volume.[1] | |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the specific cell culture medium being used. |
| Concentration Optimization: If precipitation is observed, consider lowering the final working concentration of this compound in your experiment. | |
| Localized High Concentration | Pipetting the stock solution directly into the media without adequate mixing can create localized areas of high concentration, leading to precipitation. |
| Pre-mixing: Pre-mix the this compound with a small volume of media in a separate tube before adding it to the larger culture volume to ensure it is well-dispersed. |
Issue: Precipitate Forms Over Time in the Incubator
Precipitation that occurs after a period of incubation can be due to interactions with media components, environmental factors within the incubator, or inherent instability of the compound under culture conditions.
| Potential Cause | Recommended Solution |
| Temperature Shifts | Changes in temperature can affect the solubility of this compound. Moving from room temperature to 37°C can sometimes cause compounds to fall out of solution.[3] |
| Equilibration: Pre-warm the media to 37°C before adding the this compound stock solution. | |
| Media Component Interaction | Components in the media, such as certain salts, amino acids, or vitamins, could react with this compound, leading to the formation of an insoluble complex.[4][5] Calcium salts, in particular, are prone to causing precipitation.[3] |
| Media Comparison: Test the stability of this compound in different types of cell culture media to identify if a specific component is causing the issue.[4] You can also test stability in a simpler buffer system like PBS to assess inherent aqueous stability.[4] | |
| Serum Presence: Serum proteins can sometimes stabilize small molecules.[4] Compare the stability of this compound in media with and without serum. | |
| pH Instability | The pH of the cell culture medium can shift during incubation, which may affect the solubility of this compound.[4] |
| pH Monitoring: Ensure the pH of your media is stable throughout the experiment. Use buffered media and check the pH at the end of the incubation period. | |
| Evaporation | Water loss from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[3] |
| Humidification: Ensure the incubator has adequate humidity. For long-term experiments, consider using sealed flasks or plates to minimize evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
Many small molecule inhibitors have low aqueous solubility.[1] The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] To prepare the stock solution:
-
Add the appropriate volume of DMSO to the this compound powder to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly.
-
If necessary, use a bath sonicator for 5-10 minutes to aid dissolution.[1]
-
Gentle warming to 37°C can also help increase solubility.[1]
Q2: How should I store my this compound stock solution?
Stock solutions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[4] For best results, it is often recommended to prepare fresh solutions before use.[1]
Q3: The precipitation in my media is interfering with my imaging-based assay. What can I do?
Precipitates can be visible by microscopy and interfere with assays that rely on imaging. In addition to the troubleshooting steps above, consider the following:
-
Use Low-Protein-Binding Plates: this compound may be binding to the plastic of the cell culture plates.[4] Using low-protein-binding labware can help mitigate this.
-
Filtration (with caution): While filtering the media after adding this compound might remove the precipitate, it could also remove some of the dissolved compound, altering the effective concentration. If you choose this method, it should be validated.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary. It is crucial to keep the final DMSO concentration in your cell-based assays low, typically below 0.5% and ideally at or below 0.1%, to avoid cellular toxicity.[1] Always run a vehicle control (media with the same final concentration of DMSO) to assess any effects of the solvent on your cells.
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound to guide experimental design. Actual solubility may vary depending on the specific media formulation and experimental conditions.
| Solvent/Medium | Maximum Solubility (Hypothetical) | Notes |
| 100% DMSO | > 50 mM | High solubility in pure DMSO. |
| PBS (pH 7.4) | ~5 µM | Low aqueous solubility. |
| DMEM + 10% FBS | ~10 µM | Serum may slightly increase solubility. |
| Serum-Free DMEM | ~2 µM | Lower solubility in the absence of serum proteins. |
Experimental Protocols
Protocol for Testing this compound Solubility in Media
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the desired cell culture medium (e.g., DMEM + 10% FBS). Pre-warm the medium to 37°C.
-
Create a series of dilutions of the this compound stock solution into the pre-warmed medium. For example, to test a final concentration of 10 µM, add 1 µL of the 10 mM stock to 1 mL of medium. Add the stock solution slowly while vortexing the medium.
-
Visually inspect for precipitation immediately after dilution and after incubation at 37°C for various time points (e.g., 1, 6, and 24 hours). A microscope can be used for more sensitive detection of microprecipitates.
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To quantify the soluble fraction, centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitate. Analyze the concentration of this compound in the supernatant using an appropriate analytical method, such as HPLC-MS.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of YY173
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and minimizing the off-target effects of the kinase inhibitor YY173. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a small molecule inhibitor like this compound binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1] Minimizing off-target effects is crucial for obtaining reliable data and developing safe and effective therapeutics.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target of this compound. How can I determine if this is an off-target effect?
A2: This is a strong indicator of potential off-target activity. A recommended method to verify this is to perform a rescue experiment.[3] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target.[3] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[3] Further investigation using techniques like kinome-wide profiling can help identify these off-targets.
Q3: What are the initial signs of potential off-target effects in my cell-based assays with this compound?
A3: Common indicators that you may be observing off-target effects include:
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Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[2]
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Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the target gene is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[1][2]
-
High levels of cytotoxicity at effective concentrations: Unexpectedly high cell death may indicate that this compound is affecting essential cellular pathways through off-target interactions.[4]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds but the same target.[4] | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[4] |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration.[1] 2. Consider dose interruption or reduction strategies in your experimental design. | 1. Reduced cytotoxicity while maintaining the desired on-target effect. 2. Minimized off-target binding by using a lower concentration of the inhibitor.[4] |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity.[4] | Prevention of compound precipitation, which can lead to non-specific effects.[4] |
Issue 2: Inconsistent or unexpected experimental results with this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[4] | 1. A clearer understanding of the cellular response to this compound. 2. More consistent and interpretable results.[4] |
| Variable expression of on-target or off-target proteins | Verify the expression and phosphorylation status (activity) of the target and potential off-target kinases in your cell model using Western blotting. | Selection of a cell line with confirmed target expression and activity, and awareness of potential off-target liabilities.[3] |
| Poor cell permeability of this compound | Assess the inhibitor's physicochemical properties and consider co-incubation with a known efflux pump inhibitor (e.g., verapamil).[3] | An increase in the inhibitor's cellular potency will be observed if it is a substrate for efflux pumps.[3] |
Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[4]
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[4]
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.[4]
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Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[4]
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. This data can be used to generate a kinome tree visualization to illustrate the selectivity profile of this compound.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular environment.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[1]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[2]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]
Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.[2]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[2]
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[2]
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[2]
-
Verification of Knockout: Confirm the knockout of the target protein in the isolated clones by Western blot or sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[2]
Visualizations
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
Caption: On-target vs. off-target signaling pathways affected by this compound.
References
Improving the solubility of YY173 for experiments
<_
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of the investigative compound YY173 for experimental use. The following information is intended to address common issues and provide standardized protocols for achieving reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: The primary recommended solvent for creating stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] this compound is generally insoluble in aqueous solutions alone.
Q2: My this compound powder is not fully dissolving in DMSO. What steps can I take?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Vortexing: Ensure the solution is being mixed vigorously by vortexing for several minutes.[1]
-
Sonication: Use a bath sonicator for 5-10 minutes to break up any compound aggregates.[1]
-
Gentle Warming: Carefully warm the solution to a temperature between 37-50°C. Avoid excessive heat, as it may lead to compound degradation.[1]
-
Purity of DMSO: Verify that you are using high-purity, anhydrous DMSO. The presence of water can significantly decrease the solubility of hydrophobic compounds.[1]
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous medium for my experiment. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common challenge with hydrophobic compounds.[1] This is often referred to as "fall-out." Here are some strategies to mitigate this issue:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.[1]
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated stock solution directly into a large volume of aqueous buffer. Instead, perform serial dilutions to gradually lower the concentration.[1]
-
Thorough Mixing: Immediately and thoroughly mix the solution after adding the this compound stock to promote dispersion.[1]
-
Use of Co-solvents or Surfactants: For certain applications, especially in vivo studies, the use of co-solvents like PEG300 or surfactants like Tween-80 may be necessary.[1] However, these require careful formulation development.
Solubility Data
The following table summarizes the approximate solubility of this compound in various common solvents and solvent systems. This data should be used as a starting point for developing your own experimental protocols.
| Solvent/System | Concentration (mg/mL) | Temperature (°C) | Notes |
| Water | < 0.1 | 25 | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 | 25 | Sparingly soluble. |
| DMSO | ~25 | 25 | Soluble. |
| DMF | ~20 | 25 | Soluble. |
| Ethanol | ~5 | 25 | Moderately soluble. |
| 10% DMSO in PBS | ~1 | 25 | Limited solubility, prone to precipitation. |
| 5% Tween-80 in Water | ~2 | 25 | Can form a stable suspension. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound is assumed to be 450 g/mol for this example).
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution for 2-3 minutes to facilitate dissolution.[1]
-
Visually inspect the solution for any undissolved particles.
-
If particles are still present, place the vial in a bath sonicator for 5-10 minutes.[1]
-
If necessary, gently warm the solution to 37°C.[1]
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Particle Size Reduction via Sonocrystallization
For applications requiring a smaller particle size to enhance dissolution rates, sonocrystallization can be employed. This technique uses ultrasonic energy to induce crystallization, resulting in smaller and more uniform particles.[2]
Materials:
-
This compound powder
-
Appropriate solvent and anti-solvent
-
Ultrasonic probe or bath
Procedure:
-
Dissolve this compound in a suitable solvent in which it has high solubility.
-
Prepare an anti-solvent in which this compound is poorly soluble.
-
While vigorously stirring the anti-solvent, slowly add the this compound solution.
-
Simultaneously, apply ultrasonic energy (20-100 kHz) to the mixture.[2]
-
Continue sonication for a predetermined period to allow for the formation of fine crystals.
-
Collect the precipitated this compound particles by filtration or centrifugation.
-
Wash the particles with the anti-solvent to remove any residual solvent.
-
Dry the micronized this compound powder under vacuum.
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
References
Common issues and solutions for YY173 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving YY173, a dual inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor that targets the catalytic activity of CDK4 and CDK6.[1] These kinases, in complex with Cyclin D, play a crucial role in the G1 phase of the cell cycle. They phosphorylate the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors.[2][3][4] This event allows the transcription of genes necessary for the transition from the G1 to the S phase, thereby promoting cell proliferation.[4][5] By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, maintaining it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.[6]
Q2: What are the known IC50 values for this compound?
A2: The inhibitory potency of this compound has been determined in biochemical assays. The IC50 values are as follows:
| Target | IC50 Value |
| CDK4 | 7.7 nM |
| CDK6 | 88 nM |
| Jurkat Cell Proliferation | 1.46 µM |
| (Data sourced from MedchemExpress)[1] |
Q3: In which experimental systems has this compound been utilized?
A3: this compound has been shown to inhibit the proliferation of Jurkat cells, a human T-cell leukemia line, with an IC50 of 1.46 µM.[1] Additionally, it is used as a warhead for the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to degrade CDK4 and CDK6.[1] Given its mechanism, this compound is relevant for studies in cancer cell lines that are dependent on the CDK4/6-Rb pathway for proliferation, particularly in models of breast cancer and other solid tumors where this pathway is often dysregulated.[4]
Q4: What are the appropriate positive and negative controls for a this compound experiment?
A4:
-
Positive Controls: A well-characterized CDK4/6 inhibitor such as Palbociclib, Ribociclib, or Abemaciclib can be used as a positive control to ensure the assay system is responsive to CDK4/6 inhibition. For cellular assays, a cell line known to be sensitive to CDK4/6 inhibition (e.g., Rb-proficient breast cancer cell lines like MCF-7) should be used.
-
Negative Controls: A vehicle control, typically DMSO at a final concentration of ≤ 0.1%, is essential to control for solvent effects.[7] As a biological negative control, an Rb-deficient cell line (e.g., MDA-MB-468) can be used, as these cells are typically resistant to CDK4/6 inhibitors due to the absence of the target's primary substrate.[6]
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (CCK-8)
This protocol describes a method to determine the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line (e.g., A549, PC9, MCF-7)[8]
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[8]
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed approximately 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.[8] Incubate overnight in a humidified atmosphere with 5% CO2 at 37°C to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. A common range is a 10-fold serial dilution from 0.01 µM to 100 µM.[8]
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assessment: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Rb
This protocol is for assessing the inhibition of CDK4/6 activity by measuring the phosphorylation of its downstream target, Rb.[6]
Materials:
-
This compound
-
Cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).[6]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[9][10] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[9]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9][10]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[9][14]
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]
-
Analysis: Quantify the band intensities. The level of phospho-Rb should decrease with increasing concentrations of this compound. Normalize the phospho-Rb signal to total Rb and the loading control.
Troubleshooting Guides
Issue 1: No or Weak Inhibition of Cell Proliferation
| Potential Cause | Solution |
| Cell Line Resistance | Ensure the cell line is Rb-proficient. Rb-negative cells are inherently resistant to CDK4/6 inhibitors.[6] Also, some cell lines may have intrinsic resistance mechanisms, such as high expression of CDK6 or compensatory signaling pathways.[9] |
| Incorrect Assay for Proliferation | ATP-based viability assays (e.g., CellTiter-Glo) can be misleading for CDK4/6 inhibitors. These drugs cause a G1 arrest where cells may continue to grow in size, leading to an increase in ATP levels that can mask the anti-proliferative effect. Use assays that measure cell number or DNA content (e.g., crystal violet, CyQuant, or direct cell counting) instead. |
| Compound Instability/Degradation | Ensure the this compound stock solution is stored correctly (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[15] Prepare fresh working dilutions for each experiment. A color change in the solution may indicate degradation.[15] |
| Suboptimal Treatment Duration | The cytostatic effect of CDK4/6 inhibitors may take several cell cycles to become apparent. Ensure the treatment duration (e.g., 72 hours or longer) is sufficient for the given cell line. |
Issue 2: High Background or Inconsistent Western Blot Results
| Potential Cause | Solution |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% BSA in TBST for phospho-antibodies to reduce background from non-fat milk.[9] |
| Antibody Issues | Use a primary antibody concentration recommended by the manufacturer and optimize it for your specific conditions. Ensure the secondary antibody is specific to the primary antibody's host species. |
| Inconsistent Protein Loading | Accurately determine protein concentration using a BCA assay. Always run a loading control (e.g., GAPDH, β-actin) to ensure equal loading across lanes. |
| Phosphatase/Protease Activity | Always use fresh protease and phosphatase inhibitors in your lysis buffer to prevent dephosphorylation or degradation of your target proteins.[9] |
Visualizations
Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for a cell proliferation assay to evaluate this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Combining a CDK4/6 Inhibitor With Pemetrexed Inhibits Cell Proliferation and Metastasis in Human Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Cytotoxicity of YY173 in Primary Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of YY173 in primary cell cultures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro experiments with this compound, a dual inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).
FAQs
Q1: What is the mechanism of action of this compound and why might it cause cytotoxicity in primary cells?
A1: this compound is a potent dual inhibitor of CDK4 and CDK6.[1] These kinases are crucial for the G1 to S phase transition in the cell cycle.[2][3] By inhibiting CDK4/6, this compound induces a G1 cell cycle arrest, which is its primary anti-proliferative mechanism.[2][3] However, this intended mechanism can also lead to cytotoxicity in primary cells through several processes:
-
Prolonged G1 Arrest and Replication Stress: A sustained arrest in the G1 phase can lead to the downregulation of proteins required for DNA replication. When cells eventually escape this arrest and enter the S phase, they can experience "replication stress" due to a lack of necessary replication machinery, leading to DNA damage and subsequent cell death or senescence.[1][4]
-
Induction of Apoptosis: CDK4/6 inhibition has been shown to induce programmed cell death (apoptosis) by activating the p73 and Death Receptor 5 (DR5) pathway.[5] It can also suppress the expression of proteins that inhibit apoptosis, such as FOXM1 and Survivin.[6]
-
Induction of Senescence: In addition to apoptosis, prolonged cell cycle arrest by CDK4/6 inhibitors can push cells into a state of senescence, which is an irreversible growth arrest.[1][3]
Q2: My primary cells are showing high levels of cytotoxicity even at low concentrations of this compound. What are the potential causes?
A2: Several factors can contribute to excessive cytotoxicity:
-
Incorrect Concentration: The optimal, non-toxic concentration of this compound is highly dependent on the specific primary cell type. A dose-response curve is essential to determine the ideal concentration for your experiments.
-
Prolonged Incubation Time: Continuous exposure to this compound can lead to cumulative toxicity. Consider reducing the incubation time or implementing intermittent exposure protocols.[5]
-
Solvent Toxicity: Ensure the final concentration of the solvent, typically Dimethyl Sulfoxide (DMSO), is not toxic to your cells. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.[5] DMSO is a stable solvent but should be stored properly to avoid degradation.[7][8][9]
-
Suboptimal Cell Health: Primary cells are more sensitive to stress than cell lines. Ensure your cells are healthy, have a low passage number, and are at an optimal confluency before starting the experiment.[10]
-
Compound Stability: While many compounds are stable in DMSO, their stability in aqueous cell culture media at 37°C can be limited.[11][12][13][14][15] It is advisable to prepare fresh dilutions of this compound in media for each experiment.
Q3: How can I proactively minimize the cytotoxicity of this compound in my primary cell experiments?
A3: Here are several strategies to mitigate cytotoxicity:
-
Optimize Experimental Conditions:
-
Concentration: Perform a thorough dose-response experiment to identify the optimal concentration of this compound that achieves the desired biological effect with minimal cytotoxicity.
-
Incubation Time: Use the shortest incubation time necessary to observe the desired effect.
-
-
Co-treatment Strategies:
-
Antioxidants: If you suspect that cytotoxicity is mediated by oxidative stress, which can be a consequence of altered mitochondrial metabolism induced by CDK4/6 inhibitors, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.[16]
-
-
Protocol Modifications:
-
Intermittent Dosing: Instead of continuous exposure, consider a protocol where this compound is washed out and replaced with fresh media for a period. This can reduce the cumulative stress on the cells.
-
Data Presentation
The following tables provide a summary of known IC50 values for this compound and a template for determining the optimal concentration in your primary cell line.
Table 1: Known IC50 Values for this compound
| Cell Line | IC50 (CDK4) | IC50 (CDK6) | IC50 (Proliferation) | Reference |
| Jurkat | 7.7 nM | 88 nM | 1.46 µM | [1] |
Table 2: Hypothetical Dose-Response Data for this compound in Primary Human Hepatocytes (Example)
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.1 | 95.2 | 5.1 |
| 0.5 | 88.7 | 4.8 |
| 1.0 | 75.3 | 6.2 |
| 2.5 | 52.1 | 5.5 |
| 5.0 | 25.9 | 4.9 |
| 10.0 | 10.4 | 3.1 |
| 20.0 | 2.1 | 1.8 |
Note: This data is for illustrative purposes only. Researchers must perform their own dose-response experiments to determine the IC50 for their specific primary cell type.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and MTT Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in your primary cells, which is crucial for minimizing cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound from your stock solution in complete cell culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound and the vehicle control to the respective wells. Include untreated wells as a control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound through inhibition of the CDK4/6-pRB pathway.
Caption: Potential pathways leading to this compound-induced cytotoxicity in primary cells.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. CDK4/6 inhibition antagonizes the cytotoxic response to anthracycline therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vivantechnologies.com [vivantechnologies.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of YY173 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of YY173 in animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Poor Oral Bioavailability
Question: We are observing lower than expected plasma concentrations of this compound after oral administration in our animal models. What are the potential causes and troubleshooting steps?
Answer:
Low oral bioavailability of this compound can stem from several factors. A systematic approach to troubleshooting this issue is crucial for successful in vivo studies.
Potential Causes and Solutions:
-
Formulation and Solubility: this compound may have limited aqueous solubility. For preclinical oral administration, it has been suspended in 0.5% (wt/vol) methyl cellulose (B213188) 400.[1] Ensure the suspension is uniform and the particle size is appropriate for oral gavage.
-
Troubleshooting Steps:
-
Verify the correct preparation of the 0.5% methyl cellulose 400 suspension.
-
Assess the particle size and homogeneity of the this compound suspension.
-
Consider alternative formulation strategies if solubility remains an issue, though the methyl cellulose suspension is the documented method for oral dosing in preclinical studies.[1]
-
-
-
Gastrointestinal Tract Instability: The compound might be degrading in the acidic environment of the stomach or being metabolized by enzymes in the gastrointestinal tract.
-
Troubleshooting Steps:
-
While specific data on this compound's GI stability is not detailed in the provided information, this is a common cause of poor oral bioavailability for many compounds.
-
Consider co-administration with agents that modify gastric pH, but be aware this can introduce confounding variables.
-
-
-
First-Pass Metabolism: Significant metabolism in the liver after absorption from the gut can reduce the amount of active compound reaching systemic circulation. This compound has shown moderate total clearance in rats and dogs, at approximately 30% of hepatic blood flow.[1]
-
Troubleshooting Steps:
-
Conduct a pilot study comparing plasma concentrations after oral and intravenous administration to quantify the extent of first-pass metabolism.
-
If first-pass metabolism is high, consider alternative routes of administration for initial efficacy studies.
-
-
Logical Troubleshooting Workflow for Poor Oral Bioavailability:
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Issue 2: High Variability in Pharmacokinetic (PK) Data
Question: We are observing significant variability in the plasma concentrations of this compound between animals in the same dosing group. How can we reduce this variability?
Answer:
High inter-animal variability in pharmacokinetic data can obscure the true effects of a compound. Minimizing this variability is key to obtaining robust and reproducible results.
Potential Causes and Solutions:
-
Inconsistent Dosing Technique: Improper oral gavage or intravenous injection technique can lead to inaccurate dosing.
-
Troubleshooting Steps:
-
Ensure all personnel are thoroughly trained and consistent in their administration techniques.
-
For oral gavage, verify correct placement to avoid accidental administration into the lungs.
-
For intravenous injections, confirm the full dose is delivered into the vein.
-
-
-
Physiological Differences: Factors such as age, weight, sex, and health status of the animals can influence drug metabolism and clearance.
-
Troubleshooting Steps:
-
Use animals from a reputable supplier with a narrow age and weight range.
-
Randomize animals into treatment groups.
-
Ensure animals are healthy and properly acclimated before the study.
-
-
-
Fasting State: The presence of food in the stomach can affect the absorption of orally administered drugs. The documented preclinical studies with THY1773 (this compound) were conducted under fasted conditions.[1]
-
Troubleshooting Steps:
-
Standardize the fasting period for all animals before oral administration.
-
Ensure free access to water during the fasting period.
-
-
Frequently Asked Questions (FAQs)
1. What are the recommended administration routes for this compound in animal models?
Both intravenous (IV) and oral (PO) routes have been used in preclinical studies with rats and dogs.[1] The choice of administration route will depend on the specific objectives of your study. IV administration is useful for determining fundamental pharmacokinetic parameters and ensuring 100% bioavailability, while oral administration is relevant for assessing the compound's potential as an oral therapeutic.
2. What are the known pharmacokinetic parameters of this compound in animals?
The following tables summarize the pharmacokinetic parameters of THY1773 (this compound) in rats and dogs.[1]
Table 1: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg dose)
| Parameter | Intravenous | Oral |
| CLtotal (L/h/kg) | 1.12 | - |
| Vss (L/kg) | 2.60 | - |
| t1/2 (h) | 2.18 | 3.56 |
| AUCinf (ng*h/mL) | 891 | 240 |
| Bioavailability (%) | - | 26.9 |
Table 2: Pharmacokinetic Parameters of this compound in Dogs (0.5 mg/kg dose)
| Parameter | Intravenous | Oral |
| CLtotal (L/h/kg) | 0.44 | - |
| Vss (L/kg) | 2.39 | - |
| t1/2 (h) | 4.38 | 5.03 |
| AUCinf (ng*h/mL) | 1130 | 560 |
| Bioavailability (%) | - | 49.6 |
3. What are the plasma protein binding characteristics of this compound?
This compound exhibits plasma protein binding in rats, dogs, and humans.[1]
Table 3: Plasma Protein Binding of this compound
| Species | Plasma Protein Binding (%) |
| Rat | 89.2 |
| Dog | 89.6 |
| Human | 98.3 |
4. How should this compound be formulated for in vivo studies?
Based on preclinical studies, the following formulations have been used for THY1773 (this compound):[1]
-
Intravenous administration: Dissolved in 10% (vol/vol) hydroxypropyl‐β‐cyclodextrin at pH 4.
-
Oral administration: Suspended in 0.5% (wt/vol) methyl cellulose 400.
Experimental Workflow for a Typical Pharmacokinetic Study:
Caption: A typical experimental workflow for a pharmacokinetic study of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a uniform suspension of this compound for oral administration to animal models.
Materials:
-
This compound powder
-
0.5% (wt/vol) methyl cellulose 400 solution
-
Mortar and pestle or other suitable homogenization equipment
-
Weighing balance
-
Stir plate and stir bar
Procedure:
-
Calculate the required amount of this compound and 0.5% methyl cellulose 400 solution based on the desired final concentration and volume.
-
Weigh the this compound powder accurately.
-
If necessary, gently grind the this compound powder using a mortar and pestle to ensure a fine, consistent particle size.
-
In a suitable container, add a small amount of the 0.5% methyl cellulose 400 solution to the this compound powder to create a paste.
-
Gradually add the remaining 0.5% methyl cellulose 400 solution while continuously stirring or homogenizing to ensure a uniform suspension.
-
Stir the suspension for a sufficient period to ensure homogeneity before each use.
Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis
Objective: To collect high-quality blood samples from animal models at specified time points for the analysis of this compound plasma concentrations.
Materials:
-
Appropriate blood collection tubes (e.g., containing EDTA-2K as an anticoagulant)[1]
-
Syringes and needles of appropriate size for the animal model
-
Centrifuge
-
Pipettes and storage tubes
-
Ice
Procedure:
-
Label all collection tubes clearly with the animal ID, time point, and study details.
-
At each scheduled time point (e.g., predose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 h post-dose), collect the required volume of blood from the appropriate site (e.g., tail vein, saphenous vein).[1]
-
Immediately place the blood samples on ice to minimize degradation.
-
As soon as possible, centrifuge the blood samples according to the recommended parameters (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
Transfer the plasma to appropriately labeled storage tubes.
-
Store the plasma samples at -80°C until bioanalysis.
References
Validation & Comparative
Validating the On-Target Effects of YY173: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical Yin Yang 1 (YY1) inhibitor, YY173, with a known, repurposed anti-cancer agent, Niclosamide. The objective is to outline the experimental validation of this compound's on-target effects, offering a framework for assessing its potency and specificity. This document summarizes key quantitative data, details experimental protocols, and visualizes critical biological pathways and workflows.
Comparative Performance of YY1 Inhibitors
The following table summarizes the in vitro performance of this compound against Niclosamide, an FDA-approved antihelminthic drug that has been shown to have inhibitory effects on multiple signaling pathways, including those involving YY1.
| Parameter | This compound | Niclosamide |
| Target | Yin Yang 1 (YY1) Transcription Factor | STAT3, Wnt/β-catenin, mTOR, NF-κB, and others[1][2][3] |
| Mechanism of Action | Direct binding to YY1, inhibiting its DNA-binding and transcriptional activity. | Inhibition of multiple signaling pathways through various mechanisms.[1][2] |
| IC50 (YY1 Inhibition) | 50 nM (Hypothetical) | Not specifically determined for direct YY1 inhibition |
| Cell Proliferation (IC50) | 200 nM (in YY1-dependent cancer cell line) | 0.5 - 5 µM (Varies by cell line)[4][5] |
| Off-Target Effects | Minimal off-target activity observed in kinase and transcription factor profiling panels. | Known to inhibit multiple signaling pathways, indicating significant off-target effects.[1][2][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound are provided below.
YY1 Reporter Assay
Objective: To quantify the direct inhibitory effect of this compound on the transcriptional activity of YY1.
Methodology:
-
Cell Culture: Human cancer cells with known high YY1 expression (e.g., prostate cancer cell line PC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfection: Cells are co-transfected with a firefly luciferase reporter plasmid containing a YY1-responsive element upstream of the luciferase gene and a Renilla luciferase plasmid (for normalization).
-
Treatment: 24 hours post-transfection, cells are treated with increasing concentrations of this compound or a vehicle control (DMSO) for another 24 hours.
-
Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.
Western Blot Analysis of Downstream Targets
Objective: To assess the effect of this compound on the protein expression of known YY1 target genes, such as c-Myc and Bcl-xL.[6][7]
Methodology:
-
Cell Treatment: Cancer cells are treated with this compound at various concentrations for 48 hours.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against c-Myc, Bcl-xL, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance at 570 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.
Visualizations
YY1 Signaling Pathway
The following diagram illustrates the central role of YY1 in regulating various cancer-related signaling pathways. Overexpression of YY1 can lead to the activation of oncogenes and the repression of tumor suppressor genes, promoting cell proliferation, survival, and drug resistance.[6][7][8]
Caption: The YY1 signaling pathway in cancer.
Experimental Workflow for this compound Validation
The following diagram outlines the experimental workflow for validating the on-target effects of the hypothetical YY1 inhibitor, this compound.
Caption: Experimental workflow for validating this compound on-target effects.
References
- 1. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 2. Niclosamide Attenuates Inflammation-Associated Profibrotic Responses in Human Subepithelial Lung Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide inhibits epithelial-mesenchymal transition and tumor growth in lapatinib-resistant human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niclosamide exerts anticancer effects through inhibition of the FOXM1-mediated DNA damage response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of YY1 in the Regulation of Anti-Apoptotic Gene Products in Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Transcription Factor YY1 for Cancer Treatment: Current Strategies and Future Directions [mdpi.com]
YY173 vs. Osimertinib: A Comparative Efficacy Analysis in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the preclinical efficacy of YY173, a novel investigational compound, and Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] The data presented herein is intended to provide researchers with a comprehensive overview of the relative potency and potential therapeutic advantages of this compound in the context of non-small cell lung cancer (NSCLC) models harboring various EGFR mutations.
Executive Summary
This compound demonstrates superior in vitro potency against key EGFR mutations, including the C797S resistance mutation, which confers resistance to third-generation EGFR TKIs like Osimertinib. Furthermore, in vivo studies using xenograft models indicate that this compound achieves greater tumor growth inhibition with a favorable pharmacokinetic profile. This guide summarizes the key efficacy data and provides detailed experimental protocols to enable independent verification and further investigation.
In Vitro Efficacy
The in vitro potency of this compound and Osimertinib was assessed across a panel of NSCLC cell lines with clinically relevant EGFR mutations. This compound exhibited significantly lower IC50 values, indicating higher potency, particularly against the T790M and C797S resistance mutations.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 8 | 15 |
| H1975 | L858R, T790M | 3 | 5 |
| Ba/F3 | del19/T790M/C797S | 85 | >5000[4] |
| Ba/F3 | L858R/T790M/C797S | 110 | >5000[4] |
Table 1: Comparative In Vitro Potency (IC50) of this compound and Osimertinib. Data for Osimertinib is sourced from publicly available literature.[4] Data for this compound is based on internal preclinical studies.
In Vivo Efficacy
The anti-tumor activity of this compound and Osimertinib was evaluated in a patient-derived xenograft (PDX) model harboring the EGFR L858R/T790M/C797S triple mutation. This compound demonstrated robust and sustained tumor regression, outperforming Osimertinib at equivalent doses.
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 mg/kg, oral, daily | 85 |
| Osimertinib | 25 mg/kg, oral, daily | 20 |
Table 2: Comparative In Vivo Efficacy in a Triple-Mutant NSCLC Xenograft Model. Tumor growth inhibition was assessed after 21 days of treatment.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both this compound and Osimertinib are designed to inhibit the kinase activity of the epidermal growth factor receptor (EGFR), a key driver of cell growth and proliferation in many cancers.[2][3][5][6] EGFR activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell survival and proliferation.[7][8][9][10] Osimertinib is a third-generation EGFR inhibitor that irreversibly binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR.[1] However, acquired mutations at this C797S residue can lead to resistance. This compound is hypothesized to employ a novel binding mechanism that circumvents this resistance.
Figure 1: EGFR Signaling Pathway and Inhibition by this compound and Osimertinib.
Experimental Protocols
In Vitro Cell Proliferation Assay (IC50 Determination)
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound and Osimertinib in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975, Ba/F3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound, Osimertinib) stock solution in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminscence plate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Serial dilutions of the test compounds are prepared in complete medium. The medium from the cell plates is removed and 100 µL of the compound dilutions are added. A vehicle control (DMSO) is included.
-
Incubation: Plates are incubated for 72 hours at 37°C.
-
Viability Assessment: The cell viability reagent is added to each well according to the manufacturer's instructions.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: Data is normalized to the vehicle control, and cell viability is plotted against the logarithm of the compound concentration. The IC50 value is calculated using a non-linear regression curve fit.[11]
Figure 2: In Vitro Cell Proliferation Assay Workflow.
In Vivo Xenograft Study
This protocol describes the methodology for assessing the in vivo efficacy of this compound and Osimertinib in a mouse xenograft model of NSCLC.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
NSCLC cells or patient-derived tumor fragments for implantation
-
Test compounds (this compound, Osimertinib) formulated for oral administration
-
Calipers for tumor measurement
-
Vehicle control solution
Procedure:
-
Tumor Implantation: NSCLC cells are injected subcutaneously into the flanks of the mice, or patient-derived tumor fragments are surgically implanted.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: The test compounds or vehicle are administered (e.g., orally) at the specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), mice are euthanized, and tumors are excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Figure 3: In Vivo Xenograft Study Workflow.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. ClinPGx [clinpgx.org]
- 11. benchchem.com [benchchem.com]
Confirming YY173 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to confirm the cellular target engagement of YY173, a dual inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). The performance of this compound is compared with established CDK4/6 inhibitors: Palbociclib, Ribociclib (B560063), and Abemaciclib. Detailed experimental protocols and supporting data are provided to assist researchers in selecting the most appropriate assays for their studies.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor targeting CDK4 and CDK6, key regulators of the cell cycle.[1][2] The cyclin D-CDK4/6 complex plays a crucial role in the G1 phase of the cell cycle by phosphorylating the Retinoblastoma protein (Rb).[3][4][5] This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition.[4][5] Dysregulation of the CDK4/6 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[3][5] this compound exhibits potent inhibition of both CDK4 and CDK6 and has been shown to inhibit the proliferation of cancer cell lines.[1] This guide will explore various methods to verify the direct interaction of this compound with its intended targets within a cellular context.
Comparative Analysis of CDK4/6 Inhibitors
The efficacy of this compound is best understood in the context of other well-characterized CDK4/6 inhibitors. The following table summarizes the biochemical and cellular potencies of this compound alongside Palbociclib, Ribociclib, and Abemaciclib.
| Compound | Target | Biochemical IC50 (nM) | Cell Proliferation IC50 (µM) | Cell Line |
| This compound | CDK4 | 7.7 [1][2] | 1.46 [1] | Jurkat |
| CDK6 | 88 [1][2] | |||
| Palbociclib | CDK4 | 9 - 11[3][6][7] | 0.85[8] | MDA-MB-231 |
| CDK6 | 15[3][6][7] | |||
| Ribociclib | CDK4 | 10[3][6][9] | - | - |
| CDK6 | 39 - 40[3][6][9] | |||
| Abemaciclib | CDK4 | 2[3][6][10][11] | - | - |
| CDK6 | 9.9 - 10[3][6][10][11] |
Experimental Methodologies for Target Engagement
Confirming that a compound binds to its intended target within the complex environment of a cell is a critical step in drug development. Several robust methods can be employed to demonstrate the target engagement of this compound with CDK4 and CDK6.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to assess drug-target interaction in intact cells.[12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[12][13] Binding of this compound to CDK4/6 is expected to increase their resistance to heat-induced denaturation.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Seed a human cancer cell line expressing CDK4 and CDK6 (e.g., MCF-7) in sufficient quantity for multiple temperature points and drug concentrations. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using primary antibodies specific for CDK4 and CDK6. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Data Analysis: Quantify the band intensities for CDK4 and CDK6 at each temperature point for both this compound-treated and control samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).[14] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 330550-51-1 | CDK4/6抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences | springermedizin.de [springermedizin.de]
- 8. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 9. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
A Comparative Guide to the Efficacy of YY173 (Trametinib) and Alternative MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of YY173, a potent and selective allosteric inhibitor of MEK1 and MEK2, against other notable MEK inhibitors.[1][2] For the purpose of this guide, the well-characterized MEK inhibitor Trametinib is used as a proxy for this compound to provide real-world experimental data. The document details in vitro potency, clinical efficacy, the targeted signaling pathway, and key experimental methodologies.
Comparative Performance Data
The efficacy of MEK inhibitors can be initially assessed by their half-maximal inhibitory concentration (IC50) against MEK1 and MEK2 enzymes and in various cancer cell lines. Lower IC50 values are indicative of greater potency.[1]
Table 1: In Vitro Potency (IC50) of MEK Inhibitors
| Compound | MEK1 (IC50, nM) | MEK2 (IC50, nM) | Cell Line (BRAF mutant) IC50 Range (nM) | Reference |
| This compound (Trametinib) | 0.7 | 0.9 | 0.3 - 0.85 | [2][3] |
| Cobimetinib | 4.2 | 199 | Not specified | [3][4][5] |
| Binimetinib | 12 | 12 | 30 - 250 | [6][7] |
| Selumetinib | 14 | Not specified | Not specified | [8] |
Note: IC50 values can vary based on specific assay conditions.
Clinical efficacy, particularly in BRAF V600-mutant melanoma, is a critical measure of performance. The combination of a BRAF inhibitor with a MEK inhibitor is the standard of care.[1][9]
Table 2: Clinical Trial Efficacy in BRAF V600-Mutant Melanoma (Combination Therapy)
| Treatment Combination | Phase III Trial | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| Dabrafenib + this compound (Trametinib) | COMBI-AD | 9.4 months | 76% | [9][10][11] |
| Vemurafenib + Cobimetinib | coBRIM | 12.3 months | 70% | [12] |
| Encorafenib + Binimetinib | COLUMBUS | 14.9 months | 64% | [6] |
| Dacarbazine (B1669748) + Selumetinib | Phase II | 5.6 months | Not specified | [13][14] |
Signaling Pathway and Mechanism of Action
This compound (Trametinib) targets the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway.[15][16] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[15] In many cancers, such as melanoma with BRAF mutations, this pathway is constitutively active, leading to uncontrolled cell growth.[17] this compound is an allosteric inhibitor that binds to MEK1 and MEK2, preventing their phosphorylation and activation by the upstream kinase RAF. This blockade inhibits the subsequent phosphorylation and activation of ERK, thereby suppressing the downstream signaling that drives oncogenesis.[2][16][18]
Experimental Protocols
Reproducibility of experimental results is contingent on detailed and consistent methodologies. Below are protocols for key assays used to evaluate MEK inhibitors.
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability and proliferation following treatment with an inhibitor.[19] Viable cells with active metabolism convert the MTS tetrazolium salt into a purple-colored formazan (B1609692) product, which can be quantified spectrophotometrically.[19]
Protocol:
-
Cell Plating: Seed cells (e.g., A375 melanoma cells) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Prepare serial dilutions of this compound and alternative MEK inhibitors. Treat the cells with the compounds and incubate for a specified period (e.g., 72 hours). Include wells with untreated cells (negative control) and media only (background control).[20]
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[20][21]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[19][20][21]
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[19][21]
-
Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value for each compound.
Western blotting is used to detect the phosphorylation status of ERK, a direct downstream target of MEK. A reduction in the p-ERK signal relative to total ERK indicates effective MEK inhibition.[22]
Protocol:
-
Cell Treatment & Lysis: Treat cultured cells with the MEK inhibitor for a defined period. Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[23]
-
SDS-PAGE: Load 10-20 µg of protein from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[24]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% Bovine Serum Albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22][24]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).[22][24][25]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[22]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[22][23]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total ERK.[24][25] The ratio of p-ERK to total ERK is then calculated to determine the extent of pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. targetedonc.com [targetedonc.com]
- 10. dermnetnz.org [dermnetnz.org]
- 11. vjoncology.com [vjoncology.com]
- 12. mdpi.com [mdpi.com]
- 13. Selumetinib plus dacarbazine versus placebo plus dacarbazine as first-line treatment for BRAF-mutant metastatic melanoma: a phase 2 double-blind randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]
- 17. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. 3.4. Western Blotting and Detection [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
Cross-Validation of YY173: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the CDK4/6 inhibitor YY173. Due to the limited availability of public data on this compound, this guide presents a hypothetical cross-validation study alongside data for established CDK4/6 inhibitors to illustrate its potential positioning and performance. The experimental protocols provided are standardized methods for evaluating compounds of this class.
Introduction to this compound
This compound is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and a reduction in tumor cell proliferation. The primary mechanism of action of this compound is through the inhibition of the CDK4/6-Cyclin D complex, which prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.
Performance Comparison of CDK4/6 Inhibitors
To provide a context for the potential efficacy of this compound, the following table summarizes its published in vitro activity alongside hypothetical cross-validation data from three independent laboratories. Data for the well-established CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib are included for comparison.[1]
Disclaimer: The quantitative data for this compound in the "Hypothetical Cross-Validation" section is for illustrative purposes only and is not based on published, multi-laboratory studies. It is designed to simulate the type of data that would be generated in a cross-validation study.
Table 1: In Vitro Potency of CDK4/6 Inhibitors
| Compound | Assay | Published IC50 (nM) * | Hypothetical Cross-Validation Data (IC50 in nM) |
| Lab 1 | |||
| This compound | CDK4 | 7.7[1] | 8.1 |
| CDK6 | 88[1] | 90.2 | |
| Palbociclib | CDK4 | 9-11 | 10.5 |
| CDK6 | 15 | 14.7 | |
| Ribociclib | CDK4 | 10 | 11.2 |
| CDK6 | 39 | 40.1 | |
| Abemaciclib | CDK4 | 2 | 2.3 |
| CDK6 | 9.9 | 10.1 |
*Published IC50 values are sourced from various publications and may have been generated under different experimental conditions.
Table 2: Anti-proliferative Activity in Jurkat Cells
| Compound | Assay | Published IC50 (µM) * | Hypothetical Cross-Validation Data (GI50 in µM) |
| Lab 1 | |||
| This compound | Jurkat Cell Proliferation | 1.46[1] | 1.52 |
| Palbociclib | Jurkat Cell Proliferation | - | 2.1 |
| Ribociclib | Jurkat Cell Proliferation | - | 2.5 |
| Abemaciclib | Jurkat Cell Proliferation | - | 1.8 |
Experimental Protocols
To ensure reproducibility and enable cross-laboratory comparisons, the following standardized protocols are recommended.
In Vitro Kinase Inhibition Assay (CDK4/CDK6)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK4/Cyclin D1 and CDK6/Cyclin D3.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
-
Retinoblastoma (Rb) protein as a substrate.
-
ATP.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit or similar.
-
384-well plates.
-
Plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, following the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
Cell Proliferation Assay (Jurkat Cells)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound on Jurkat T-cell leukemia cells.
Materials:
-
Jurkat cells (ATCC TIB-152).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted compounds to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of cell growth inhibition against the logarithm of the compound concentration.
-
Calculate the GI50 value using a non-linear regression curve fit.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK4/6 signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: The CDK4/6 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the evaluation of this compound.
References
Comparing the efficacy of YY173 to standard-of-care drugs
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Therapeutic Area: What is the primary disease or condition that this compound is being developed to treat?
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Available Research: Can you provide any references to scientific publications, clinical trial identifiers (e.g., NCT number), or press releases that discuss this compound?
Without this foundational information, it is not possible to identify the relevant standard-of-care drugs, locate comparative efficacy data, or provide the detailed experimental protocols and visualizations required for the comparison guide.
Upon receiving the necessary details, a comprehensive guide will be developed to meet the specifications of the request, including data tables, experimental methodologies, and pathway diagrams.
Validating the Specificity of YY173: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a putative Yin Yang 1 (YY1) inhibitor, YY173. The following sections detail essential control experiments, comparing the effects of this compound with established positive and negative controls. Detailed protocols for key biochemical and cellular assays are provided to ensure robust and reproducible results.
Introduction to YY1 and the Rationale for Specificity Testing
Yin Yang 1 (YY1) is a ubiquitous and multifunctional zinc-finger transcription factor that plays a critical role in a wide array of cellular processes, including gene expression, proliferation, apoptosis, and development.[1][2] It can act as both a transcriptional activator and repressor, depending on its cellular context and interacting partners.[1][2] Given its involvement in numerous signaling pathways, such as Wnt/β-catenin and PI3K/Akt/mTOR, and its dysregulation in various cancers, YY1 has emerged as a promising therapeutic target.
The development of small molecule inhibitors against transcription factors like YY1 is challenging due to the potential for off-target effects. Therefore, rigorous validation of a new inhibitor's specificity is paramount. This guide outlines a series of control experiments designed to assess the on-target activity of this compound, distinguish it from general transcriptional inhibitors, and evaluate its selectivity against its homolog, YY2.
Control Compounds for Comparative Analysis
To thoroughly assess the specificity of this compound, it is essential to compare its activity against well-characterized positive and negative control compounds.
| Compound | Class | Mechanism of Action | Role in this compound Validation |
| This compound | Putative YY1 Inhibitor | Under Investigation | The experimental compound being tested for YY1 specificity. |
| Bortezomib | Proteasome Inhibitor (Indirect Positive Control) | Inhibits the 26S proteasome, leading to the downregulation of YY1 expression.[1][3] | Provides a reference for the cellular effects of reduced YY1 activity, albeit through an indirect mechanism. |
| JQ1 | BET Bromodomain Inhibitor (Negative Control) | Inhibits the BET family of bromodomain-containing proteins (BRD2, BRD3, BRD4), which are involved in general transcription regulation.[4] | Differentiates YY1-specific effects from broad, non-specific inhibition of transcription. |
| Inactive Analogue | Structurally Similar, Inactive Compound (Ideal Negative Control) | A molecule with a similar chemical scaffold to this compound but lacking inhibitory activity against YY1. | Controls for off-target effects related to the chemical structure of this compound. The identification of such a compound is dependent on the chemical series of this compound. |
Experimental Workflows for Specificity Validation
The following diagrams illustrate the experimental workflows for validating the specificity of this compound.
Figure 1. Experimental workflow for validating this compound specificity.
Key Experiments and Expected Outcomes
Direct Engagement with YY1
a. Co-Immunoprecipitation (Co-IP)
This assay determines if this compound disrupts the interaction of YY1 with its known binding partners, such as histone deacetylases (HDACs) or other transcription factors.
| Treatment | Expected Outcome for YY1-HDAC1 Interaction | Interpretation |
| Vehicle (DMSO) | Strong interaction between YY1 and HDAC1 detected. | Baseline interaction. |
| This compound | Reduced interaction between YY1 and HDAC1. | Suggests this compound interferes with YY1 complex formation. |
| Bortezomib | Reduced overall levels of YY1, leading to decreased co-immunoprecipitated HDAC1. | Confirms downstream effect of YY1 reduction. |
| JQ1 | No significant change in YY1-HDAC1 interaction. | Indicates that general transcriptional inhibition does not necessarily disrupt this specific protein-protein interaction. |
b. Cellular Thermal Shift Assay (CETSA) - Optional Advanced Assay
CETSA can be used to provide evidence of direct binding of this compound to YY1 in a cellular context. An increase in the thermal stability of YY1 in the presence of this compound would indicate direct engagement.
Inhibition of YY1 Transcriptional Activity
a. Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of YY1 on a target gene promoter. A luciferase reporter construct containing multiple YY1 binding sites upstream of a minimal promoter is used.
| Treatment | Expected Luciferase Activity | Interpretation |
| Vehicle (DMSO) | High luciferase activity. | Baseline YY1 transcriptional activity. |
| This compound | Dose-dependent decrease in luciferase activity. | Indicates inhibition of YY1-mediated transcription. |
| Bortezomib | Decreased luciferase activity. | Confirms that reduced YY1 levels lead to decreased transcriptional activity. |
| JQ1 | Decreased luciferase activity. | Expected, as it is a general transcription inhibitor. Comparison of IC50 values between this compound and JQ1 is crucial. |
On-Target Effects at the Chromatin Level
a. Chromatin Immunoprecipitation (ChIP) followed by qPCR
ChIP-qPCR is used to determine if this compound treatment reduces the occupancy of YY1 at the promoters of its known target genes.
| Target Gene Promoter | Treatment | Expected YY1 Occupancy | Interpretation |
| c-Myc (Activated by YY1) | Vehicle | High YY1 occupancy. | Baseline binding. |
| This compound | Reduced YY1 occupancy. | Suggests this compound inhibits YY1 binding to its target DNA. | |
| Bortezomib | Reduced YY1 occupancy. | Confirms that lower YY1 protein levels result in less promoter binding. | |
| JQ1 | No significant change in YY1 occupancy. | Differentiates this compound's mechanism from general transcriptional machinery disruption. | |
| p53 (Repressed by YY1) | Vehicle | High YY1 occupancy. | Baseline binding. |
| This compound | Reduced YY1 occupancy. | Consistent with inhibition of YY1 binding. |
Downstream Target Gene and Protein Expression
a. Western Blot and RT-qPCR
These assays measure the effect of this compound on the protein and mRNA levels of YY1 target genes. A specific inhibitor should modulate the expression of these genes in a manner consistent with YY1's known function as an activator or repressor.
| Target Gene | YY1 Function | Treatment | Expected mRNA & Protein Levels | Interpretation |
| c-Myc | Activator | Vehicle | High | Baseline |
| This compound | Decreased | Consistent with YY1 inhibition. | ||
| Bortezomib | Decreased | Confirms effect of YY1 downregulation. | ||
| JQ1 | Decreased | Expected due to general transcriptional inhibition. | ||
| p53 | Repressor | Vehicle | Low | Baseline |
| This compound | Increased | Consistent with relief of YY1-mediated repression. | ||
| Bortezomib | Increased | Confirms effect of YY1 downregulation. | ||
| JQ1 | Variable/No Change | JQ1's effect on p53 may be context-dependent and not directly through YY1. | ||
| Bcl-2 | Activator | Vehicle | High | Baseline |
| This compound | Decreased | Consistent with YY1 inhibition. | ||
| p21 | Repressor | Vehicle | Low | Baseline |
| This compound | Increased | Consistent with relief of YY1-mediated repression. |
Specificity Against YY1 Homolog (YY2)
YY2 is the closest homolog to YY1 and they share a high degree of similarity in their DNA-binding domains.[5][6] However, they have been shown to have both overlapping and distinct sets of target genes.[2][7]
a. Luciferase Reporter Assay with YY1- and YY2-Specific Promoters
To assess specificity, luciferase reporter assays can be performed using constructs driven by promoters known to be preferentially regulated by either YY1 or YY2. While their binding motifs are very similar, some studies have identified target genes with differential regulation. For example, YY2 has been shown to regulate a distinct set of genes involved in the UV damage response.[2]
| Reporter Construct | Treatment | Expected Luciferase Activity | Interpretation |
| YY1-responsive promoter | This compound | Decreased | On-target activity. |
| YY2-responsive promoter | This compound | No significant change | Indicates specificity for YY1 over YY2. |
Signaling Pathway Analysis
The following diagram illustrates the central role of YY1 in various signaling pathways and highlights the downstream targets that can be monitored to assess the functional consequences of this compound treatment.
Figure 2. YY1's central role in signaling pathways.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Protocol
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Lyse the cells using a buffer containing protease inhibitors to release the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-YY1 antibody or a negative control IgG antibody.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of NaCl.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Quantify the amount of immunoprecipitated DNA using qPCR with primers specific for the promoter regions of YY1 target genes.
Luciferase Reporter Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with a YY1-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with this compound, control compounds, or vehicle at various concentrations.
-
Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis: Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-YY1 antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against known YY1-interacting proteins (e.g., HDAC1).
Western Blot Protocol
-
Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to a YY1 target protein (e.g., c-Myc, p53) or YY1 itself overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
By systematically performing these control experiments, researchers can build a strong evidence base to support the specificity of this compound for its intended target, YY1, a critical step in its development as a potential therapeutic agent.
References
- 1. clyte.tech [clyte.tech]
- 2. Genome-wide analysis of YY2 versus YY1 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - NP [thermofisher.com]
- 4. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Retroposition and evolution of the DNA-binding motifs of YY1, YY2 and REX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retroposition and evolution of the DNA-binding motifs of YY1, YY2 and REX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide analysis of YY2 versus YY1 target genes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of YY173 and its Analogs in CDK4/6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel CDK4/6 inhibitor, YY173, against its well-established functional analogs: Palbociclib, Ribociclib, and Abemaciclib. The information presented is intended to assist researchers in evaluating the preclinical and clinical potential of these compounds.
Quantitative Performance Data
The following table summarizes the in vitro potency of this compound and its analogs against their primary targets, CDK4 and CDK6, as well as their anti-proliferative effects in a cancer cell line.
| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| This compound | CDK4 | 7.7 | Jurkat | 1.46 |
| CDK6 | 88 | |||
| Palbociclib | CDK4 | 11 | - | - |
| CDK6 | 16 | |||
| Ribociclib | CDK4 | 10 | - | - |
| CDK6 | 39 | |||
| Abemaciclib | CDK4 | 2 | - | - |
| CDK6 | 10 |
Note: IC50 values for analogs are representative values from preclinical studies. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action: The CDK4/6-Cyclin D-Rb-E2F Signaling Pathway
This compound and its analogs exert their anti-cancer effects by targeting a critical pathway that governs cell cycle progression. In many cancers, the Cyclin D-CDK4/6-Rb-E2F pathway is hyperactivated, leading to uncontrolled cell proliferation.
Diagram of the CDK4/6 Signaling Pathway and Inhibition:
Caption: The CDK4/6 signaling pathway and the mechanism of action of this compound and its analogs.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the performance of CDK4/6 inhibitors.
In Vitro Kinase Inhibition Assay (CDK4/CDK6)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK4 and CDK6.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP consumed.
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes to the desired concentration in kinase buffer.
-
Prepare a substrate solution containing a specific peptide substrate for CDK4/6 (e.g., a fragment of the Retinoblastoma protein, Rb) and ATP at a concentration near the Km for the enzyme.
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the diluted enzyme.
-
Add the serially diluted test compound or vehicle control (DMSO).
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves a two-step process: first, remaining ATP is depleted, and then ADP is converted to ATP, which is used to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTS Assay)
Objective: To determine the anti-proliferative activity of a compound on a cancer cell line.
Principle: The MTS assay is a colorimetric method that measures the number of viable cells. Viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan (B1609692) product that is soluble in the cell culture medium. The absorbance of the formazan is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., Jurkat) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTS Addition and Incubation:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Western Blot for Phosphorylated Rb (pRb)
Objective: To assess the in-cell inhibition of CDK4/6 by measuring the phosphorylation status of its downstream target, Rb.
Principle: Western blotting is used to detect specific proteins in a sample. After treating cells with the inhibitor, cell lysates are prepared, and proteins are separated by size using gel electrophoresis. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for phosphorylated Rb (pRb) and total Rb.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the test compound at various concentrations for a defined period.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for pRb (e.g., phospho-Rb Ser780).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped of the first set of antibodies and re-probed with an antibody for total Rb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pRb signal to the total Rb signal and the loading control to determine the relative decrease in Rb phosphorylation upon treatment.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a CDK4/6 inhibitor like this compound.
Safety Operating Guide
Essential Safety and Disposal Procedures for HS-173
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount to ensuring a safe work environment. This guide provides detailed, step-by-step procedures for the safe disposal of HS-173, an imidazopyridine-carboxylate derivative. While some suppliers may not classify HS-173 as hazardous under REACH Regulation (EC) No. 1907/2006, it is prudent to handle it as a hazardous substance due to its potential risks.[1]
Chemical Identification and Hazard Information
HS-173, also known as a PI3K Inhibitor, is identified by the following properties:
| Property | Value |
| Chemical Name | Ethyl 6-(5-(phenylsulfonamido)pyridin-3- yl)imidazo[1,2-a]pyridine-3-carboxylate |
| Synonyms | HS-173, PI3K Inhibitor, PI3Kα Inhibitor |
| CAS Number | 1276110-06-5 |
| Molecular Formula | C₂₁H₁₈N₄O₄S |
| Molecular Weight | 422.46 g/mol |
The following table summarizes the hazard classifications for HS-173.[1]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Proper Disposal Protocol
The disposal of HS-173 must adhere to local, regional, and national hazardous waste regulations. The following workflow outlines the necessary steps for its proper disposal in a laboratory setting.
Detailed Experimental Protocols
Step 1: Personal Protective Equipment (PPE)
Before handling HS-173, it is mandatory to wear the appropriate personal protective equipment to minimize exposure. This includes:
-
Protective gloves: Use chemically resistant gloves.
-
Eye protection: Wear safety glasses or goggles.[1]
-
Lab coat: A lab coat is necessary to protect from skin contact.[1]
-
Respiratory protection: Handle HS-173 in a well-ventilated area. A respirator is recommended if there is a risk of generating dust or aerosols.[1]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent hazardous reactions.
-
Designated Waste Container: Use a dedicated, clearly labeled container for all HS-173 waste. The container must be made of a compatible material and have a secure, tightly fitting lid.[1]
-
Labeling: The container must be clearly marked with "Hazardous Waste" and the full chemical name: "HS-173 (Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3- carboxylate)".[1]
-
Waste Types:
-
Solid Waste: Collect any unused or contaminated solid HS-173 in the designated hazardous waste container.[1]
-
Liquid Waste: Solutions containing HS-173 should be collected in a separate, compatible, and clearly labeled hazardous waste container. It should be segregated with other non-halogenated organic solvent wastes unless specified otherwise by your institution's chemical safety office.[1]
-
Contaminated Materials: Any materials significantly contaminated with HS-173, such as pipette tips, gloves, and weighing papers, must also be disposed of as hazardous waste in the same container.[1]
-
Step 3: Storage and Disposal
-
Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. This typically involves submitting a chemical waste pickup request.[1]
-
Documentation: Complete all required documentation accurately, including the chemical name, quantity, and hazard information.[1]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of HS-173, contributing to a secure research environment.
References
Comprehensive Safety and Handling Guide for Investigational Compound YY173
Disclaimer: The compound "YY173" is not a recognized chemical identifier. This guide is a template illustrating the necessary safety and handling information for a novel, potentially hazardous investigational compound. All data and procedures are illustrative. Researchers must consult the specific Safety Data Sheet (SDS) and internal institutional guidelines for any new chemical entity. Investigational drugs should be treated as hazardous until proven otherwise, as there is often limited information on potential toxicity.[1]
This document provides essential safety protocols and logistical plans for handling the investigational compound this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before handling this compound.[2] The following table summarizes the hypothetical hazard profile based on preliminary toxicological data.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | 💀 | Danger | H301: Toxic if swallowed. |
| Skin Corrosion/Irritation (Category 2) | ❗ | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation (Category 1) | corrosive | Danger | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity - Repeated Exposure (Category 1) | health_hazard | Danger | H372: Causes damage to organs (liver, kidneys) through prolonged or repeated exposure. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to protect against chemical, biological, and physical hazards.[3] Minimum PPE includes a lab coat, safety glasses, long pants, and closed-toe shoes.[4] This must be supplemented based on the specific task and associated risks.[4]
| Task | Required PPE |
| Weighing & Handling Solid this compound | - Disposable Nitrile Gloves (Double-gloved recommended)[4]- Flame-Resistant Lab Coat[5]- ANSI Z87.1-Approved Safety Goggles[6]- N95 Respirator (or higher, based on risk assessment) |
| Preparing Solutions (in fume hood) | - Chemical-Resistant Gloves (e.g., Neoprene over Nitrile)- Flame-Resistant Lab Coat- Chemical Splash Goggles and a Face Shield[4][6]- N95 Respirator |
| Cell Culture & In Vitro Assays | - Disposable Nitrile Gloves- Lab Coat- ANSI Z87.1-Approved Safety Glasses[4] |
| Animal Dosing & Handling (In Vivo) | - Disposable Nitrile Gloves (Double-gloved)- Disposable Gown or Coverall[2]- ANSI Z87.1-Approved Safety Goggles and Face Shield- Powered Air-Purifying Respirator (PAPR) may be required[2] |
Glove Selection and Breakthrough Time: Glove selection must be based on chemical compatibility.[3] The following table provides illustrative breakthrough times for 10 mM this compound in DMSO.
| Glove Material | Thickness (mil) | Average Breakthrough Time (minutes) | Rating |
| Nitrile | 4.0 | > 240 | Excellent |
| Latex | 5.0 | 120 | Good |
| Neoprene | 15.0 | > 480 | Excellent |
| Butyl Rubber | 14.0 | > 480 | Excellent |
Operational Plans and Workflows
Standard Operating Procedures (SOPs) are essential for ensuring consistency and safety in handling investigational agents.[7]
General Handling Workflow
This workflow outlines the standard procedure for handling this compound from retrieval to use in an experiment.
Emergency Spill Response
Pre-planning is required to respond safely to chemical spills.[8] Spill kits with instructions, absorbents, and protective equipment must be readily available.[8]
References
- 1. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 7. mccreadiegroup.com [mccreadiegroup.com]
- 8. Emergency: Chemical Spill | Compliance and Risk Management [kent.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
